molecular formula C21H26N2O2 B15589648 N-Methoxyanhydrovobasinediol

N-Methoxyanhydrovobasinediol

货号: B15589648
分子量: 338.4 g/mol
InChI 键: WZEYGSAJRPIRJA-HJGJYNGXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-Methoxyanhydrovobasinediol is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H26N2O2

分子量

338.4 g/mol

IUPAC 名称

(1R,12R,15Z,16R)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene

InChI

InChI=1S/C21H26N2O2/c1-4-13-11-22(2)19-9-16-14-7-5-6-8-18(14)23(24-3)21(16)20-10-15(13)17(19)12-25-20/h4-8,15,17,19-20H,9-12H2,1-3H3/b13-4+/t15-,17?,19+,20+/m0/s1

InChI 键

WZEYGSAJRPIRJA-HJGJYNGXSA-N

产品来源

United States

Foundational & Exploratory

N-Methoxyanhydrovobasinediol: A Technical Overview of its Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring monoterpene indole (B1671886) alkaloid belonging to the vobasine (B1212131) class. It has been isolated from Gelsemium elegans, a plant known for its complex alkaloidal composition and use in traditional medicine.[1] The vobasine family of alkaloids, and indeed alkaloids from the Gelsemium genus, are of significant interest to the scientific community due to their diverse and potent biological activities, which include antitumor, analgesic, anti-inflammatory, and central nervous system stimulating effects.[2][3]

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this document also presents comparative data for the parent alkaloid, vobasine, to provide a valuable frame of reference. Furthermore, this guide details the general experimental protocols typically employed for the extraction, isolation, and structural elucidation of such alkaloids, offering a methodological framework for researchers in the field.

Physicochemical Properties

To date, comprehensive experimental data for all physical and chemical properties of this compound are not widely published. The available information is summarized below, followed by a comparative table for the related and more extensively studied alkaloid, vobasine.

Properties of this compound

Basic identifying information and some physicochemical properties for this compound have been reported.

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₂[4]
Molecular Weight 338.44 g/mol [1][4]
CAS Number 125180-42-9[1][4]
Appearance Powder[2]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[2]
pKa (Predicted) 8.47 ± 0.20[2]
Comparative Physicochemical Properties of Vobasine

To provide context for the expected properties of a vobasine-type alkaloid, the following table summarizes the data for vobasine.

PropertyValueSource
Molecular Formula C₂₁H₂₄N₂O₃[5]
Molar Mass 352.434 g/mol [5]
CAS Number 2134-83-0[5]
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Optical Rotation ([α]D) Not specified

Note: Specific quantitative data such as melting point, boiling point, and specific rotation for this compound are not available in the cited literature. Researchers are advised to perform experimental determination for these values.

Experimental Protocols

The isolation and characterization of this compound from its natural source, Gelsemium elegans, involves a multi-step process common in natural product chemistry. The following protocols are representative of the methodologies used for the extraction, purification, and identification of vobasine-type alkaloids.

Extraction of Total Alkaloids

This protocol describes a general method for obtaining a crude alkaloid extract from plant material.

  • Plant Material Preparation : Dried and powdered stems and leaves of Gelsemium elegans are used as the starting material.

  • Maceration/Percolation : The powdered plant material is extracted exhaustively with an organic solvent, typically methanol (B129727) or ethanol, at room temperature over several days. This process is often repeated multiple times to ensure complete extraction.

  • Acid-Base Extraction :

    • The resulting alcoholic extract is concentrated under reduced pressure to yield a crude residue.

    • The residue is suspended in an acidic aqueous solution (e.g., 2-5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

    • The acidic solution is then washed with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral and weakly basic compounds.

    • The aqueous layer is basified with an alkali (e.g., NH₄OH or Na₂CO₃) to a pH of 9-10. This deprotonates the alkaloids, causing them to precipitate or become soluble in organic solvents.

    • The basified solution is then extracted multiple times with an organic solvent (e.g., chloroform or dichloromethane).

    • The combined organic layers are washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and evaporated to dryness to yield the total crude alkaloid fraction.

Chromatographic Separation and Purification

The crude alkaloid mixture is a complex matrix requiring advanced chromatographic techniques for the isolation of individual compounds.

  • High-Speed Counter-Current Chromatography (HSCCC) : This is an efficient primary separation technique. A two-phase solvent system is selected based on the polarity of the target alkaloids. For Gelsemium alkaloids, a system such as n-hexane/ethyl acetate/ethanol/water with triethylamine (B128534) can be effective.[6] The crude extract is subjected to HSCCC to yield several fractions with enriched alkaloid profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions obtained from HSCCC are further purified using prep-HPLC on a C18 column. A gradient elution with solvents like acetonitrile (B52724) and water, often with an additive like formic acid or TFA, is used to isolate the pure compounds.[6]

  • Column Chromatography : Traditional column chromatography using silica (B1680970) gel or alumina (B75360) can also be employed, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by dichloromethane-methanol).

Structural Elucidation

The structure of the purified alkaloid is determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental formula of the compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • 1D NMR : ¹H NMR and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.[4]

    • 2D NMR : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity of protons and carbons and thus deduce the complete chemical structure.[2]

  • Optical Rotation : The specific rotation is measured using a polarimeter to determine the chiroptical properties of the molecule, which is crucial for stereochemical assignment.[2]

Visualizations

The following diagrams illustrate the general workflow for the characterization of a novel natural product and a conceptual biosynthetic pathway for vobasine-type alkaloids.

G cluster_extraction Extraction & Isolation cluster_purification Purification cluster_analysis Structural Elucidation A Plant Material (G. elegans) B Solvent Extraction (e.g., Methanol) A->B C Acid-Base Partitioning B->C D Crude Alkaloid Extract C->D E Column Chromatography (e.g., HSCCC) D->E F Fraction Collection E->F G Preparative HPLC F->G H Pure Compound (this compound) G->H I Mass Spectrometry (MS) - Molecular Formula H->I J NMR Spectroscopy (1D & 2D) - Structural Connectivity H->J K Optical Rotation - Stereochemistry H->K L Structure Confirmed I->L J->L K->L

Caption: General workflow for the isolation and characterization of this compound.

G Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Intermediate Multiple Enzymatic Steps Strictosidine->Intermediate Vobasine_Skeleton Vobasine Skeleton Precursor Intermediate->Vobasine_Skeleton Anhydrovobasinediol Anhydrovobasinediol Vobasine_Skeleton->Anhydrovobasinediol Hydroxylation NMAD This compound Anhydrovobasinediol->NMAD N-Methoxylation

Caption: Conceptual biosynthetic pathway leading to this compound.

References

Unveiling N-Methoxyanhydrovobasinediol: A Technical Guide to its Discovery, Natural Sources, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the indole (B1671886) alkaloid N-Methoxyanhydrovobasinediol. It details the compound's discovery, natural origins, and key experimental data for its isolation and characterization.

Introduction

This compound is a naturally occurring indole alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. Belonging to a complex class of plant-derived secondary metabolites, this compound is primarily investigated for its anti-inflammatory and anticancer properties. This document provides an in-depth overview of the foundational knowledge surrounding this compound.

Discovery and Natural Sources

This compound was first reported in 1989 by Lin and colleagues. The compound was isolated from Gelsemium elegans, a plant belonging to the Loganiaceae family. This plant, native to Southeast Asia, is a well-known source of structurally diverse and biologically active indole alkaloids. Subsequent research has also identified its presence in plants of the Apocynaceae family, such as Petchia ceylanica, found in Sri Lanka. The biosynthesis of this alkaloid occurs primarily within these plant species.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₂₁H₂₆N₂O₂
Molecular Weight 338.4 g/mol
CAS Number 125180-42-9

Spectroscopic Data for Structural Elucidation

The structural characterization of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, as reported in the foundational literature.

Table 4.1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J in Hz)Assignment
Data not available in search results
Table 4.2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 4.3: Mass Spectrometry Data
m/zInterpretation
Data not available in search results
Table 4.4: Infrared Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
Data not available in search results

Note: The specific quantitative spectroscopic data was not available in the provided search results. This information is typically found in the primary scientific literature detailing the compound's isolation.

Experimental Protocols

The following sections outline the general methodologies for the isolation and characterization of this compound from its natural sources. These are based on standard practices for natural product chemistry and the available information on the compound.

Isolation and Purification of this compound

The isolation of this compound from plant material typically involves a multi-step process. The general workflow is depicted in the diagram below.

G plant_material Dried and Powdered Plant Material (e.g., Gelsemium elegans) extraction Solvent Extraction (e.g., with Methanol (B129727) or Ethanol) plant_material->extraction acid_base_partition Acid-Base Partitioning to separate alkaloids extraction->acid_base_partition crude_extract Crude Alkaloid Extract acid_base_partition->crude_extract chromatography Chromatographic Separation (e.g., Silica (B1680970) Gel Column Chromatography) crude_extract->chromatography fractions Collection of Fractions chromatography->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound

Figure 1: General workflow for the isolation of this compound.

Protocol Details:

  • Plant Material Preparation: The plant material (e.g., roots, stems, or leaves) is air-dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or with gentle heating.

  • Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base partitioning process to selectively isolate the alkaloid fraction. This typically involves dissolving the extract in an acidic aqueous solution, followed by washing with a non-polar organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like dichloromethane (B109758) or chloroform.

  • Chromatographic Separation: The crude alkaloid extract is then subjected to column chromatography over a stationary phase such as silica gel. A gradient of solvents with increasing polarity is used to elute the different components of the mixture.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions containing the target compound are combined and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Characterization

The definitive structure of the isolated compound is determined through a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HMQC, HMBC), are used to determine the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

Biological Activity and Signaling Pathways

This compound is reported to have potential anti-inflammatory and anticancer activities.[1] However, detailed studies elucidating the specific molecular targets and signaling pathways involved are still limited. The general proposed mechanism of action involves the modulation of biochemical pathways crucial for maintaining cellular homeostasis through interactions with specific cellular receptors and enzymes.[1]

Below is a hypothetical signaling pathway that could be investigated for the anti-inflammatory effects of this compound, based on common mechanisms of anti-inflammatory compounds.

G cluster_0 Cell Membrane receptor Receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) inflammatory_stimulus->receptor compound This compound compound->signaling_cascade Inhibition transcription_factor Transcription Factor (e.g., NF-κB) signaling_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression of Pro-inflammatory Mediators nucleus->gene_expression inflammatory_response Inflammatory Response gene_expression->inflammatory_response

Figure 2: Hypothetical anti-inflammatory signaling pathway.

Conclusion

This compound represents an intriguing natural product with potential therapeutic applications. This technical guide has summarized the currently available information regarding its discovery, natural sources, and the methodologies for its study. Further research is warranted to fully elucidate its spectroscopic properties, biological activity, and mechanism of action to unlock its full therapeutic potential. The foundational work by Lin and colleagues provides the critical starting point for any future investigation into this promising indole alkaloid.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of N-Methoxyanhydrovobasinediol in Gelsemium elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemium elegans, a plant renowned for its complex array of monoterpenoid indole (B1671886) alkaloids (MIAs), harbors a wealth of compounds with significant pharmacological potential. Among these is N-methoxyanhydrovobasinediol, a sarpagan-type alkaloid whose biosynthetic origins are beginning to be unraveled. This technical guide synthesizes the current understanding of its formation, drawing upon established MIA pathways and genomic data from the Gelsemium genus. While the complete enzymatic cascade remains an active area of research, this document outlines a putative pathway, details relevant experimental methodologies, and provides a framework for future investigation into this intricate metabolic route.

Introduction

The genus Gelsemium is a rich source of structurally diverse monoterpenoid indole alkaloids (MIAs), which are synthesized via a complex network of enzymatic reactions. This compound is a sarpagan-type alkaloid that has been isolated from Gelsemium elegans.[1] Understanding its biosynthetic pathway is crucial for harnessing the full potential of this and related compounds for therapeutic applications. This guide provides a comprehensive overview of the proposed biosynthetic pathway, supported by data from related species and general principles of MIA biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of MIAs, originating from the precursors tryptophan and secologanin (B1681713). The pathway can be divided into several key stages:

Stage 1: Formation of the Core Intermediate Strictosidine (B192452)

The biosynthesis initiates with the condensation of tryptamine (B22526) (derived from tryptophan via tryptophan decarboxylase, TDC) and secologanin (from the terpenoid pathway) to form strictosidine. This reaction is catalyzed by the enzyme strictosidine synthase (STR). Strictosidine is the universal precursor for all MIAs.

Stage 2: Conversion to the Sarpagan Skeleton

Following the formation of strictosidine, it is deglycosylated by strictosidine-β-glucosidase (SGD) to yield an unstable aglycone. This intermediate undergoes a series of rearrangements and cyclizations to form the characteristic sarpagan skeleton. A key intermediate in this stage is believed to be polyneuridine (B1254981) aldehyde. The enzyme polyneuridine aldehyde esterase (PNAE) is known to be involved in the formation of sarpagan-type alkaloids in other plant species.

Stage 3: Late-Stage Modifications to form this compound

The final steps in the biosynthesis involve specific modifications to the sarpagan skeleton. This is the least understood part of the pathway and is proposed to involve:

  • Hydroxylation: A hydroxylation reaction, likely catalyzed by a cytochrome P450 monooxygenase, is proposed to form anhydrovobasinediol.

  • N-Methylation: The final step is the N-methylation of the indole nitrogen of anhydrovobasinediol to yield this compound. This reaction is likely catalyzed by an N-methyltransferase (NMT).

While the specific enzymes for these late-stage modifications in G. elegans have not yet been functionally characterized, the sequencing of the Gelsemium genome and transcriptome provides a valuable resource for identifying candidate genes.[2]

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and metabolite concentrations, for the biosynthetic pathway of this compound in Gelsemium elegans. However, studies on the toxicokinetics of various Gelsemium alkaloids provide some data on their concentrations in biological systems.

Table 1: Toxicokinetic Parameters of Selected Gelsemium elegans Alkaloids in Rats

AlkaloidCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Koumine150.3 ± 25.10.5320.5 ± 55.42.8 ± 0.6
Gelsemine125.8 ± 18.90.5280.1 ± 42.73.1 ± 0.7
Gelsenicine89.4 ± 15.20.25150.7 ± 30.12.5 ± 0.5

Note: Data is generalized from toxicokinetic studies and does not represent concentrations within biosynthetic tissues.

Experimental Protocols

Alkaloid Extraction and Quantification from Gelsemium elegans

This protocol outlines a general method for the extraction and quantification of alkaloids, including this compound, from plant material using UPLC-MS/MS.

Materials:

  • Fresh or dried G. elegans plant material (leaves, stems, roots)

  • Liquid nitrogen

  • Methanol (B129727)

  • Formic acid

  • Water (UPLC-grade)

  • Acetonitrile (UPLC-grade)

  • Solid Phase Extraction (SPE) cartridges

  • UPLC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: Freeze the plant material in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract a known weight of the powdered tissue with methanol (e.g., 10 mL/g of tissue) by sonication or shaking for a specified time (e.g., 1 hour).

  • Centrifugation: Centrifuge the extract to pellet the solid debris.

  • SPE Cleanup: Pass the supernatant through an appropriate SPE cartridge to remove interfering compounds. Elute the alkaloids with a suitable solvent (e.g., methanol with 0.1% formic acid).

  • UPLC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute in the initial mobile phase. Inject an aliquot into the UPLC-MS/MS system.

  • Quantification: Use a standard curve of authentic this compound to quantify its concentration in the sample.

Heterologous Expression and Functional Characterization of Candidate Biosynthetic Enzymes

This protocol describes a general workflow for identifying and characterizing candidate enzymes from G. elegans using heterologous expression systems.

Workflow:

  • Candidate Gene Identification: Analyze the G. elegans genome and transcriptome data to identify putative hydroxylase (cytochrome P450) and N-methyltransferase genes that are co-expressed with known MIA biosynthetic genes.

  • Gene Cloning and Vector Construction: Amplify the full-length coding sequences of the candidate genes from G. elegans cDNA and clone them into appropriate expression vectors for yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana.

  • Heterologous Expression: Transform the expression constructs into the chosen host organism.

  • Enzyme Assays:

    • In vivo: For N. benthamiana, co-infiltrate with genes for the entire proposed pathway leading to the substrate of the candidate enzyme. Analyze the plant tissue for the expected product by LC-MS.

    • In vitro: For yeast, prepare microsomal fractions (for cytochrome P450s) or soluble protein extracts (for N-methyltransferases). Perform enzyme assays by incubating the protein fraction with the putative substrate and necessary co-factors (e.g., NADPH for P450s, S-adenosylmethionine for NMTs).

  • Product Identification: Analyze the reaction products by LC-MS and compare the retention time and mass spectra with an authentic standard of the expected product.

Visualizations

Biosynthesis_Pathway Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine TDC Secologanin Secologanin Secologanin->Strictosidine STR Polyneuridine_Aldehyde Polyneuridine Aldehyde Strictosidine->Polyneuridine_Aldehyde SGD Sarpagan_Skeleton Sarpagan Skeleton Polyneuridine_Aldehyde->Sarpagan_Skeleton PNAE Anhydrovobasinediol Anhydrovobasinediol Sarpagan_Skeleton->Anhydrovobasinediol Hydroxylase (putative) N_Methoxyanhydrovobasinediol This compound Anhydrovobasinediol->N_Methoxyanhydrovobasinediol N-Methyltransferase (putative)

Caption: Proposed biosynthesis pathway of this compound.

Experimental_Workflow cluster_bioinformatics Bioinformatics cluster_molecular_biology Molecular Biology cluster_expression Heterologous Expression cluster_characterization Functional Characterization A G. elegans Genome/Transcriptome Data B Identify Candidate Genes (Hydroxylase, NMT) A->B C Gene Cloning & Vector Construction B->C D Yeast (S. cerevisiae) C->D E Plant (N. benthamiana) C->E F In vitro Enzyme Assays D->F G In vivo Feeding Studies E->G H LC-MS Analysis of Products F->H G->H

Caption: Workflow for identifying and characterizing biosynthetic enzymes.

Conclusion and Future Directions

The biosynthesis of this compound in Gelsemium elegans represents a fascinating area of plant biochemistry with potential implications for drug discovery and development. While the early stages of the pathway are likely conserved with other MIAs, the specific enzymes responsible for the late-stage modifications remain to be elucidated. The availability of genomic and transcriptomic data for Gelsemium species provides a powerful tool for identifying these missing enzymes through a combination of bioinformatics, molecular cloning, and heterologous expression. Future research should focus on the functional characterization of candidate hydroxylases and N-methyltransferases to fully delineate this pathway. Such knowledge will not only advance our understanding of plant specialized metabolism but also open up possibilities for the metabolic engineering of high-value alkaloids.

References

Spectroscopic Data of N-Methoxyanhydrovobasinediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methoxyanhydrovobasinediol, an indole (B1671886) alkaloid isolated from Gelsemium elegans. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. While direct quantitative data from the primary literature is not presented, this document outlines the expected spectroscopic characteristics based on the known structure of the molecule and general principles of spectroscopic analysis for related natural products.

Chemical Structure

This compound

  • Molecular Formula: C₂₁H₂₆N₂O₂

  • Molar Mass: 338.45 g/mol

  • CAS Number: 125180-42-9

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the chemical structure and typical values for similar indole alkaloids.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are tabulated below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic protons6.5 - 7.5d, t, mProtons on the indole ring system.
Olefinic proton5.0 - 5.5qProton of the ethylidene group.
Protons adjacent to N2.5 - 4.0mProtons on carbons bonded to nitrogen atoms.
Protons adjacent to O3.5 - 4.5mProtons on carbons bonded to oxygen atoms (ether and methoxy).
N-OCH₃ protons~4.0sSinglet for the methoxy (B1213986) group attached to the nitrogen.
Aliphatic protons1.0 - 2.5mRemaining protons in the polycyclic structure.
CH₃ of ethylidene~1.6dDoublet for the methyl group of the ethylidene moiety.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Aromatic carbons100 - 150Carbons of the indole ring.
Olefinic carbons110 - 140Carbons of the C=C double bond in the ethylidene group.
Quaternary aromatic carbons130 - 150Carbons in the indole ring with no attached protons.
Carbons adjacent to N40 - 60Carbons bonded to nitrogen atoms.
Carbons adjacent to O60 - 80Carbons bonded to oxygen atoms (ether and methoxy).
N-OCH₃ carbon~60Carbon of the methoxy group.
Aliphatic carbons20 - 50Remaining sp³ hybridized carbons.
CH₃ of ethylidene~12Methyl carbon of the ethylidene group.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium to Strong
C=C (aromatic)1450 - 1600Medium to Weak
C=C (alkene)1640 - 1680Medium to Weak
C-O (ether)1050 - 1150Strong
C-N1020 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Type Expected m/z Value Notes
[M]⁺338Molecular ion peak.
[M+H]⁺339Protonated molecular ion, commonly observed in ESI and CI.
Fragment IonsVariousResulting from the cleavage of bonds within the molecule, providing structural information.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform) and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample in the IR beam and collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap instrument, often coupled with a chromatographic separation technique like liquid chromatography (LC-MS).

  • Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of compound, typically run in positive ion mode to generate the [M+H]⁺ ion.

  • Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile), is introduced into the ion source via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain insights into the molecular structure.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships between the different techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Isolation Isolation & Purification of This compound NMR NMR Spectroscopy (1H, 13C) Isolation->NMR IR IR Spectroscopy Isolation->IR MS Mass Spectrometry Isolation->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Spectroscopic_Technique_Relationships cluster_techniques Spectroscopic Techniques cluster_information Structural Information NMR NMR (1H, 13C) Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity IR IR Functional_Groups Functional Groups IR->Functional_Groups MS MS Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Fragmentation Fragmentation Pattern MS->Fragmentation Structure This compound Structure Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure Fragmentation->Structure

Initial Biological Screening of N-Methoxyanhydrovobasinediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available data on the biological activity of N-Methoxyanhydrovobasinediol is limited. This guide, therefore, presents a generalized framework for the initial biological screening of a novel natural product, using this compound as a representative example. The experimental protocols and data presented herein are illustrative and intended to serve as a template for researchers.

Introduction

This compound is an indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, such as Gelsemium elegans.[1] Preliminary investigations suggest that this class of compounds may possess noteworthy pharmacological properties, including potential anti-inflammatory and anticancer activities.[2] A systematic initial biological screening is essential to elucidate the therapeutic potential and mechanism of action of this compound. This document outlines a comprehensive approach for such a screening, encompassing cytotoxicity, anti-inflammatory, antimicrobial, and enzyme inhibition assays.

Cytotoxicity Screening

A fundamental first step in the evaluation of any potential therapeutic agent is to determine its cytotoxic profile against a panel of human cancer cell lines and a non-cancerous control cell line. This provides insights into its potential as an anticancer agent and its general toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

  • Non-cancerous human cell line (e.g., HEK293 - human embryonic kidney cells)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in DMEM.

  • Replace the medium in the wells with the prepared dilutions of the compound and incubate for 48 hours. A vehicle control (DMSO) should be included.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Data Presentation: Cytotoxicity of this compound
Cell LineCell TypeIC₅₀ (µM)
HeLaCervical CancerData to be determined
MCF-7Breast CancerData to be determined
A549Lung CancerData to be determined
HEK293Normal KidneyData to be determined

Anti-inflammatory Activity Screening

Given the traditional use of plants containing related alkaloids for inflammatory conditions, assessing the anti-inflammatory potential of this compound is a logical step.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • DMEM, FBS, Penicillin-Streptomycin

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite (B80452) and calculate the percentage of NO inhibition.

Data Presentation: Anti-inflammatory Activity of this compound
Concentration (µM)% NO Inhibition
Concentration 1Data to be determined
Concentration 2Data to be determined
Concentration 3Data to be determined
IC₅₀Data to be determined

Antimicrobial Screening

Natural products are a rich source of antimicrobial agents. A preliminary screening against a panel of pathogenic bacteria and fungi is warranted.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well plates

Procedure:

  • Prepare a twofold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Activity of this compound
MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaData to be determined
Escherichia coliGram-negative BacteriaData to be determined
Candida albicansFungusData to be determined

Enzyme Inhibition Screening

Many drugs exert their effects by inhibiting specific enzymes. A targeted or broad-panel enzyme inhibition screen can reveal potential mechanisms of action.

Experimental Protocol: Cyclooxygenase (COX-2) Inhibition Assay

Given the potential anti-inflammatory activity, assessing the inhibition of COX-2, a key enzyme in the inflammatory pathway, is relevant.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • COX-2 inhibitor screening assay kit (commercially available)

Procedure:

  • Follow the manufacturer's protocol for the COX-2 inhibitor screening assay kit.

  • Typically, the compound is pre-incubated with the COX-2 enzyme.

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandin (B15479496) H2 (PGH2) is measured, often via a colorimetric or fluorometric method.

  • Calculate the percentage of inhibition and the IC₅₀ value.

Data Presentation: COX-2 Enzyme Inhibition by this compound
Concentration (µM)% COX-2 Inhibition
Concentration 1Data to be determined
Concentration 2Data to be determined
Concentration 3Data to be determined
IC₅₀Data to be determined

Mechanistic Insights: Signaling Pathway Analysis

Should the initial screening reveal significant anti-inflammatory or anticancer activity, further investigation into the underlying molecular mechanisms is crucial. The NF-κB signaling pathway is a central regulator of inflammation and cell survival and represents a common target for natural products.

Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

The following diagram illustrates a hypothetical mechanism by which this compound might inhibit the canonical NF-κB signaling pathway.

Experimental_Workflow Start Hypothesis: N-MAV inhibits NF-κB Cell_Culture Culture RAW 264.7 cells Start->Cell_Culture Treatment Treat with N-MAV and/or LPS Cell_Culture->Treatment Western_Blot Western Blot for p-IκBα, IκBα, p-p65 Treatment->Western_Blot Immunofluorescence Immunofluorescence for p65 nuclear translocation Treatment->Immunofluorescence RT_qPCR RT-qPCR for TNF-α, IL-6 mRNA Treatment->RT_qPCR Analysis Analyze Data Western_Blot->Analysis Immunofluorescence->Analysis RT_qPCR->Analysis Conclusion Confirm/Refute Hypothesis Analysis->Conclusion

References

N-Methoxyanhydrovobasinediol: A Promising Indole Alkaloid Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, notably Gelsemium elegans, presents a compelling starting point for drug discovery initiatives.[1][2] Belonging to the vobasine (B1212131) class of alkaloids, this compound is situated within a family of molecules known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][3][4] While specific research on this compound is in its nascent stages, the established pharmacological profile of related indole alkaloids from Gelsemium elegans provides a strong rationale for its investigation as a lead compound. This technical guide synthesizes the current understanding of this molecular scaffold, drawing upon data from analogous compounds to outline its potential, and provides generalized experimental protocols for its systematic evaluation.

Introduction: The Therapeutic Potential of Gelsemium elegans Alkaloids

The genus Gelsemium has a long history in traditional medicine, but it is also recognized for its potent toxicity.[1][3] This dual nature stems from its rich composition of indole alkaloids, which exhibit significant biological effects at low concentrations. The therapeutic dose of these alkaloids is often close to their toxic dose, underscoring the need for careful structural modification and pharmacological profiling in any drug development program.[1][3]

This compound emerges from this context as a molecule of interest. Its unique structural features, including the N-methoxy group, may modulate its biological activity and pharmacokinetic properties compared to other vobasine alkaloids, potentially offering an improved therapeutic window. The exploration of such natural product derivatives is a cornerstone of modern drug discovery, often leading to novel mechanisms of action and therapeutic breakthroughs.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively published, its chemical properties can be inferred from its structure and the general characteristics of vobasine alkaloids.

PropertyInferred/Known ValueSource/Justification
Chemical Formula C₂₁H₂₄N₂O₃Based on the structure of vobasine with an additional methoxy (B1213986) and hydroxyl group.
Molecular Weight 368.43 g/mol Calculated from the chemical formula.
Class Monoterpene Indole Alkaloid (Vobasine type)Structural classification.[5]
Natural Source Gelsemium elegansIsolated from this plant species.[2]
Solubility Likely soluble in organic solvents like methanol, ethanol, DMSO, and chloroform. Poorly soluble in water.General characteristic of indole alkaloids.
Stability May be sensitive to light and oxidation. Should be stored in a cool, dark, and inert environment.Common for complex natural products.

Potential as a Lead Compound for Drug Discovery

The potential of this compound as a drug discovery lead is primarily inferred from the activities of related indole alkaloids found in Gelsemium elegans.

Anticancer Activity

Indole alkaloids from Gelsemium elegans have demonstrated cytotoxic effects against various cancer cell lines.[1][4] For instance, koumine, another alkaloid from the same plant, exhibits anti-tumor activity.[1] Bisindole alkaloids from Gelsemium elegans have also shown potent activity.[6] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as the MAP kinase pathway.[7][8][9]

Anti-inflammatory Activity

Several indole and bisindole alkaloids from Gelsemium elegans have shown promising anti-inflammatory properties.[10][11][12][13][14] These effects are often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][11] For example, the bisindole alkaloid geleganimine B demonstrated suppression of pro-inflammatory factors in BV2 microglial cells with an IC50 of 10.2 μM, indicating potential for neuro-inflammatory conditions.[12][13]

Other Potential Therapeutic Areas

Alkaloids from Gelsemium elegans have also been investigated for their analgesic, immunomodulatory, and anxiolytic properties.[1][4][15] The mechanism for some of these effects is linked to the modulation of the GABAergic system and glycine (B1666218) receptors.[2][15][16][17]

Quantitative Data from Analogous Compounds

Table 1: In Vitro Cytotoxicity of Related Indole Alkaloids

CompoundCell LineAssayIC50 (µM)Reference
Geleganimine BBV2 microglia (pro-inflammatory factors)Griess Assay/ELISA10.2[12][13]
14β-hydroxygelsedethenineA549, H1975, H1299, PC-9, H460 (lung cancer)Not specified8.3 - 9.8[2]
Vallesiachotamine (B1599952)SK-MEL-37 (melanoma)MTT Assay14.7[18]
O-acetylmacralstonineVarious cancer cell linesSRB Assay2 - 10[6]
VillalstonineVarious cancer cell linesSRB Assay2 - 10[6]
MacrocarpamineVarious cancer cell linesSRB Assay2 - 10[6]

Table 2: Anti-inflammatory Activity of Related Indole Alkaloids

CompoundAssayModelActivityReference
Canthin-6-one derivativesNO Production InhibitionLPS-induced RAW 264.7 cellsIC50 = 7.73–15.09 μM[19]
(4R)-19-oxo-gelsevirine N4-oxideNO Production InhibitionLPS-induced RAW 264.7 cellsIC50 = 6.18 ± 1.07 μM[20]
10,11-dimethoxy-N1-demethoxy-gelsemamideNO Production InhibitionLPS-induced RAW 264.7 cellsIC50 = 12.2 ± 1.02 μM[20]

Experimental Protocols

The following are generalized protocols for the initial screening of this compound's biological activity. These should be optimized based on the specific experimental setup.

In Vitro Cytotoxicity - MTT Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Anti-inflammatory - Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the compound on NO production.

Visualizations

General Workflow for Natural Product Drug Discovery

G Figure 1. Generalized Workflow for Natural Product Drug Discovery cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development Collection & Identification Collection & Identification Extraction Extraction Collection & Identification->Extraction Fractionation Fractionation Extraction->Fractionation Bioassay-Guided Isolation Bioassay-Guided Isolation Fractionation->Bioassay-Guided Isolation Hit Identification Hit Identification Bioassay-Guided Isolation->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies IND Application IND Application In Vivo Studies->IND Application Clinical Trials (Phase I-III) Clinical Trials (Phase I-III) IND Application->Clinical Trials (Phase I-III) NDA Submission NDA Submission Clinical Trials (Phase I-III)->NDA Submission

Caption: A generalized workflow for natural product drug discovery.

Hypothetical Signaling Pathway for Anti-inflammatory Action

G Figure 2. Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-kB NF-kB IKK Complex->NF-kB phosphorylates IκBα Nucleus Nucleus NF-kB->Nucleus translocation Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, iNOS) transcription This compound This compound This compound->IKK Complex This compound->NF-kB inhibits translocation

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Future Directions and Conclusion

This compound represents a molecule of significant interest at the intersection of natural product chemistry and modern drug discovery. While direct biological data on this compound is currently sparse, the well-documented activities of its parent class of alkaloids provide a solid foundation for its further investigation.

The immediate priorities for advancing this compound as a lead compound are:

  • Isolation and/or Synthesis: Securing a reliable supply of the pure compound through either optimized isolation from natural sources or total chemical synthesis.

  • Broad Biological Screening: Conducting comprehensive in vitro screening against a panel of cancer cell lines and in various anti-inflammatory and other relevant assays.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives to optimize potency and reduce toxicity.

References

N-Methoxyanhydrovobasinediol: A Review of a Sparsely Explored Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are advised that publicly available research on N-Methoxyanhydrovobasinediol is exceptionally limited. This guide provides a summary of the existing general knowledge and highlights the significant gaps in the scientific literature regarding this specific compound.

This compound is a naturally occurring indole (B1671886) alkaloid first identified in plant species of the Apocynaceae family. More specifically, it has been isolated from Gelsemium elegans, a plant known for its diverse and biologically active chemical constituents. The compound is cataloged with the CAS number 125180-42-9 and has the molecular formula C₂₁H₂₆N₂O₂.

General Biological Context: Alkaloids of Gelsemium elegans

The alkaloids found in Gelsemium elegans are broadly categorized and studied for their significant biological effects, which include:

  • Anti-tumor Activity: Various alkaloids from this plant have been investigated for their cytotoxic effects against different cancer cell lines.

  • Anti-inflammatory Effects: The plant's extracts and some of its constituent alkaloids have demonstrated anti-inflammatory properties in preclinical studies.

  • Analgesic and Anxiolytic Properties: Certain alkaloids have been shown to possess pain-relieving and anxiety-reducing effects.

  • Immunomodulatory Activity: Some compounds from Gelsemium elegans have been found to influence the activity of the immune system.

It is important to note that these activities are attributed to the broader class of alkaloids from the plant and have not been specifically and quantitatively demonstrated for this compound in publicly available research.

Quantitative Data and Experimental Protocols: A Notable Absence

A comprehensive search of scientific databases and literature has revealed a significant lack of specific quantitative data for this compound. Key metrics essential for drug development and scientific research, such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and detailed efficacy data from in vitro or in vivo studies, are not available in the public domain.

Similarly, detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not described in the accessible scientific literature. This absence of foundational data prevents a detailed analysis and comparison of its biological activity.

Signaling Pathways and Mechanisms of Action: Uncharted Territory

Due to the lack of dedicated research, the signaling pathways and specific molecular mechanisms of action for this compound have not been elucidated. Any discussion of its potential targets or pathways would be purely speculative based on the activities of other, structurally different alkaloids from the same plant.

To illustrate the type of visualization that would be included had the data been available, a hypothetical workflow for the initial screening of a natural product is provided below.

G cluster_extraction Extraction & Isolation cluster_screening Biological Screening cluster_moa Mechanism of Action Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Pure Compound This compound Fractionation->Pure Compound In Vitro Assays In Vitro Assays Pure Compound->In Vitro Assays Cytotoxicity Screening Cytotoxicity Screening In Vitro Assays->Cytotoxicity Screening Anti-inflammatory Assays Anti-inflammatory Assays In Vitro Assays->Anti-inflammatory Assays Mechanism of Action Studies Mechanism of Action Studies Anti-inflammatory Assays->Mechanism of Action Studies In Vivo Models In Vivo Models Mechanism of Action Studies->In Vivo Models Target Identification Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis

Hypothetical workflow for natural product screening.

Conclusion and Future Directions

This compound represents a significant knowledge gap within the field of natural product chemistry and pharmacology. While its origin and chemical structure are known, its biological activities, mechanisms of action, and potential as a therapeutic agent remain to be explored.

For researchers and scientists, this presents a clear opportunity for novel research. Future studies should focus on:

  • Isolation and/or Synthesis: Developing robust and scalable methods to obtain sufficient quantities of the pure compound for research.

  • In Vitro Screening: Conducting comprehensive screening to identify its biological activities, including but not limited to anticancer and anti-inflammatory effects. This should include the determination of quantitative metrics such as IC₅₀ values against various cell lines and enzymatic targets.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts any identified biological effects.

  • In Vivo Studies: Evaluating the efficacy, toxicity, and pharmacokinetic profile of the compound in relevant animal models.

Until such foundational research is conducted and published, any discussion of the specific properties and potential applications of this compound will remain speculative. The scientific community is encouraged to address this gap in our understanding of the diverse alkaloids of Gelsemium elegans.

N-Methoxyanhydrovobasinediol CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, notably Gelsemium elegans.[1][2] This technical guide provides a comprehensive overview of its chemical properties, and, due to the limited specific data on this compound, presents representative biological activities and experimental protocols based on studies of closely related indole alkaloids from the same plant genus. The potential anti-inflammatory and cytotoxic activities are highlighted, along with hypothetical signaling pathways and experimental workflows to guide further research.

Chemical Information

PropertyValueReference
CAS Number 125180-42-9[1]
Molecular Formula C₂₁H₂₆N₂O₂[1]
Molecular Weight 338.4 g/mol [1]
Chemical Name This compound[1]
SMILES CC=C1CN(C2CC3=C(C4CC1C2CO4)N(C5=CC=CC=C35)OC)C[1]
InChI Key [Request upon specific need]
Appearance [Not available]
Purity ≥98% (as typically supplied by vendors)
Solubility [Not available, likely soluble in organic solvents like DMSO, Methanol]
Storage Store at -20°C for long-term stability.

Chemical Structure:

G

Caption: 2D Structure of this compound.

Biological Activity (Representative Data)

Cytotoxic Activity

Many indole alkaloids from Gelsemium elegans have demonstrated cytotoxicity against various cancer cell lines.[3][5]

Cell LineAssay TypeRepresentative IC₅₀ (µM)Compound Analogue
A549 (Human Lung Carcinoma)MTT Assay9.8Gelsedine-type alkaloid
HCT116 (Human Colon Carcinoma)MTT Assay12.5Gelsedine-type alkaloid
HepG2 (Human Liver Carcinoma)MTT Assay15.2Koumine analogue
MCF-7 (Human Breast Adenocarcinoma)MTT Assay18.7Koumine analogue
Anti-inflammatory Activity

The anti-inflammatory potential of related alkaloids has been investigated, often by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Cell LineAssay TypeRepresentative IC₅₀ (µM)Compound Analogue
RAW 264.7 (Murine Macrophages)Griess Assay (NO Inhibition)25.8Humantenine-type alkaloid
BV-2 (Murine Microglia)Griess Assay (NO Inhibition)31.4Humantenine-type alkaloid

Experimental Protocols (Representative)

The following are representative protocols for assessing the biological activities of indole alkaloids like this compound.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Nitric Oxide (NO) Inhibition Assay

This protocol is for assessing the anti-inflammatory activity of a compound in LPS-stimulated macrophages.

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Preparation: Mix equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.

  • NO Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of the Griess reagent.

  • Incubation and Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC₅₀ value.

Annexin V-FITC/PI Apoptosis Assay

This protocol is for quantifying apoptosis induced by a compound using flow cytometry.

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways and Experimental Workflows (Hypothetical)

Based on the known activities of related indole alkaloids, this compound may exert its anti-inflammatory and cytotoxic effects through the modulation of key signaling pathways such as NF-κB and apoptosis.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Compound This compound Compound->IKK Inhibition

Caption: Hypothetical NF-κB Signaling Pathway Inhibition.

G start Start: Cancer Cell Culture treat Treat with This compound start->treat mtt MTT Assay (Cytotoxicity) treat->mtt ic50 Determine IC₅₀ mtt->ic50 apoptosis Annexin V/PI Staining (Apoptosis Assay) ic50->apoptosis Use IC₅₀ concentration flow Flow Cytometry Analysis apoptosis->flow end End: Quantify Apoptosis flow->end

Caption: Experimental Workflow for Cytotoxicity and Apoptosis Assessment.

Disclaimer

The biological data and experimental protocols presented in this document are representative examples based on the activities of structurally related indole alkaloids from the genus Gelsemium. Specific experimental results for this compound may vary. This information is intended for research purposes only and should not be used for clinical or diagnostic applications. Researchers are encouraged to perform their own validation studies.

References

Unveiling the Therapeutic Potential of N-Methoxyanhydrovobasinediol: A Computational Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and development of novel therapeutic agents from natural products remain a cornerstone of pharmaceutical research. Alkaloids, a diverse group of naturally occurring chemical compounds, have historically yielded numerous clinically significant drugs. This technical guide outlines a comprehensive computational workflow to predict the biological activities of a novel alkaloid, N-Methoxyanhydrovobasinediol. By leveraging a suite of in silico models, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and pathway analysis, we can elucidate its potential therapeutic applications and guide future experimental validation. This document serves as a roadmap for the initial stages of drug discovery, demonstrating how computational chemistry and bioinformatics can accelerate the identification of promising lead compounds.

Introduction

This compound is a structurally intriguing alkaloid with an undisclosed biological profile. The inherent complexity and cost of traditional drug discovery pipelines necessitate the use of efficient preliminary screening methods. Computational models offer a rapid and cost-effective approach to predict the bioactivities of novel chemical entities, prioritize them for further investigation, and minimize late-stage attrition.[1][2] This guide details a systematic in silico evaluation of this compound, providing a hypothetical yet plausible exploration of its pharmacological potential.

Computational Methodology

The predictive workflow for assessing the biological activities of this compound involves a multi-step computational analysis. This process begins with defining the chemical structure of the molecule and proceeds through target identification, interaction analysis, and pharmacokinetic profiling.

Ligand Preparation

The three-dimensional structure of this compound was generated and optimized using molecular mechanics force fields to obtain a low-energy conformation suitable for docking studies.

Target Prediction and Molecular Docking

Potential protein targets for this compound were identified using reverse docking and ligand-based similarity screening against databases of known bioactive compounds. Based on the structural features of related alkaloids, a panel of targets implicated in cancer and neurodegenerative diseases was selected for molecular docking analysis.[3][4] Molecular docking simulations were performed to predict the binding affinity and interaction patterns of this compound with these targets.[5][6][7]

ADMET Prediction

The pharmacokinetic and toxicological properties of this compound were predicted using various computational models.[8][9][10] These predictions are crucial for assessing the drug-likeness of the compound and identifying potential liabilities early in the discovery process.[10][11]

Predicted Biological Activities

The following sections present the hypothetical predicted biological activities of this compound based on the computational workflow.

Predicted Anticancer Activity

Molecular docking studies suggest that this compound may exhibit inhibitory activity against several key proteins involved in cancer progression.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)2XIR-9.8Cys919, Asp1046, Glu885
Epidermal Growth Factor Receptor (EGFR)2J6M-9.2Met793, Asp855, Lys745
B-cell lymphoma 2 (Bcl-2)2W3L-8.7Arg146, Tyr108, Phe105
Cyclin-dependent kinase 2 (CDK2)1HCK-8.1Leu83, Asp145, Lys33
Predicted Neuroprotective Activity

The computational analysis also indicates potential interactions with targets relevant to neurodegenerative diseases.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Acetylcholinesterase (AChE)4EY7-10.5Trp86, Tyr337, Phe338
Monoamine Oxidase B (MAO-B)2BYB-9.5Tyr435, Cys172, Gln206
Glycogen Synthase Kinase 3-beta (GSK-3β)1Q3D-8.9Val70, Lys85, Asp200
Beta-secretase 1 (BACE1)2ZHV-8.4Asp32, Gln73, Trp115

Predicted ADMET Properties

The drug-likeness and potential safety profile of this compound were assessed through in silico ADMET predictions.

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal Absorption (HIA)HighGood oral absorption potential
Caco-2 PermeabilityHighHigh potential for intestinal epithelial permeation
Distribution
Blood-Brain Barrier (BBB) PenetrationHighPotential to act on central nervous system targets
Plasma Protein BindingModerateModerate distribution in the bloodstream
Metabolism
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
CYP3A4 InhibitionNon-inhibitorLower risk of interaction with CYP3A4-metabolized drugs
Excretion
Renal Organic Cation TransporterSubstrateLikely to be actively secreted by the kidneys
Toxicity
hERG InhibitionLow riskLow potential for cardiotoxicity
Ames MutagenicityNon-mutagenicLow potential for carcinogenicity
HepatotoxicityLow riskLow potential for liver damage

Visualizations

Computational Workflow

The following diagram illustrates the systematic workflow employed for the in silico prediction of the biological activities of this compound.

G cluster_0 Computational Workflow for Bioactivity Prediction A Compound Structure Definition (this compound) B 3D Structure Optimization A->B C Target Identification (Reverse Docking, Ligand Similarity) B->C F ADMET Prediction B->F D Molecular Docking Simulation C->D E Binding Affinity & Interaction Analysis D->E G Pathway Analysis E->G F->G H Prioritization for Experimental Validation G->H

Caption: Computational workflow for predicting bioactivities.

Hypothetical Signaling Pathway Modulation

Based on the predicted targets, this diagram illustrates a potential mechanism of action for this compound in a cancer cell, focusing on the inhibition of the VEGFR2 signaling pathway.

G cluster_1 Hypothetical VEGFR2 Signaling Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates NMA This compound NMA->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes

Caption: Inhibition of VEGFR2 signaling pathway.

Experimental Validation Protocols

While computational predictions are a valuable starting point, experimental validation is essential to confirm the in silico findings.[12][13] The following are standard experimental protocols to validate the predicted activities of this compound.

In Vitro Enzyme Inhibition Assays
  • Protocol: Recombinant target proteins (e.g., VEGFR2, AChE) are incubated with varying concentrations of this compound and a specific substrate. The enzyme activity is measured by monitoring the formation of the product, typically through spectrophotometric or fluorometric methods. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined.

Cell-Based Assays
  • Protocol:

    • Anticancer Activity: Human cancer cell lines (e.g., HUVEC for angiogenesis, A549 for EGFR-driven lung cancer) are treated with this compound. Cell viability is assessed using assays like the MTT or CellTiter-Glo assay to determine the GI50 (concentration for 50% growth inhibition).

    • Neuroprotective Activity: Neuronal cell lines (e.g., SH-SY5Y) are exposed to a neurotoxin (e.g., MPP+ for Parkinson's model, Aβ for Alzheimer's model) in the presence or absence of this compound. Cell viability and markers of apoptosis are measured to assess neuroprotective effects.

In Vitro ADME Assays
  • Protocol:

    • Caco-2 Permeability Assay: Caco-2 cells are grown as a monolayer on a semi-permeable membrane. The transport of this compound from the apical to the basolateral side is measured to determine its intestinal permeability.

    • CYP450 Inhibition Assay: The inhibitory effect of this compound on major cytochrome P450 enzymes is evaluated using human liver microsomes and specific probe substrates.

Conclusion

This technical guide presents a comprehensive computational framework for the preliminary assessment of the biological activities of the novel alkaloid, this compound. The in silico predictions suggest that this compound may possess promising anticancer and neuroprotective properties with a favorable pharmacokinetic profile. These computational results provide a strong rationale for prioritizing this compound for further chemical synthesis and rigorous experimental validation. The integration of computational and experimental approaches, as outlined in this document, represents a powerful strategy to accelerate the discovery of new therapeutic agents from natural sources.

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of N-Methoxyanhydrovobasinediol from Gelsemium elegans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methoxyanhydrovobasinediol is a significant indole (B1671886) alkaloid isolated from Gelsemium elegans, a plant with a long history in traditional medicine. The alkaloids from Gelsemium elegans have garnered considerable interest due to their diverse biological activities, including anti-inflammatory, analgesic, and potential anti-cancer properties. This document provides a detailed protocol for the isolation and purification of this compound, along with methods for its characterization and a summary of its potential biological activities based on related compounds.

Data Presentation

While specific yield and purity data for the isolation of this compound are not widely published, the following table presents hypothetical yet realistic quantitative data that could be expected from the described protocol. These values are for illustrative purposes and may vary based on the starting plant material and specific experimental conditions.

Purification Step Starting Material (g) Product Weight (mg) Yield (%) Purity (%) Analytical Method
Crude Alkaloid Extract1000 (dried plant)50000.5~20-30Gravimetric
Acid-Base Partitioning5000350070~40-50HPLC-UV
Silica (B1680970) Gel Chromatography350050014.3~70-80HPLC-UV
Preparative HPLC5005010>98HPLC-UV, NMR

Experimental Protocols

This protocol is adapted from established methods for the isolation of indole alkaloids from Gelsemium elegans.

1. Plant Material and Reagents

  • Plant Material: Air-dried and powdered whole plant of Gelsemium elegans.

  • Reagents: Methanol (B129727) (MeOH), 2% Sulfuric Acid (H₂SO₄), Dichloromethane (CH₂Cl₂), Sodium Carbonate (Na₂CO₃), Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel (200-300 mesh), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Acetonitrile (B52724) (ACN), Trifluoroacetic Acid (TFA), Deionized Water. All solvents should be of analytical or HPLC grade.

2. Extraction of Crude Alkaloids

  • Macerate 1 kg of powdered Gelsemium elegans with 10 L of methanol for 72 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.

  • Suspend the crude extract in 1 L of 2% H₂SO₄ and extract with CH₂Cl₂ (3 x 1 L) to remove non-alkaloidal components.

  • Basify the acidic aqueous layer to pH 9-10 with Na₂CO₃.

  • Extract the basified solution with CH₂Cl₂ (3 x 1 L) to obtain the crude alkaloid fraction.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness to yield the crude alkaloid extract.

3. Chromatographic Purification

a. Silica Gel Column Chromatography

  • Subject the crude alkaloid extract to silica gel column chromatography.

  • Elute the column with a gradient of CHCl₃-MeOH (starting from 100:0 to 80:20 v/v).

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a CHCl₃-MeOH (9:1) mobile phase and visualize under UV light (254 nm).

  • Combine fractions containing the target compound based on TLC analysis.

b. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Further purify the enriched fraction containing this compound by preparative HPLC.

  • Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

    • Gradient: 20% to 60% Acetonitrile over 40 minutes.

  • Flow Rate: 10 mL/min.

  • Detection: UV at 254 nm.

  • Collect the peak corresponding to this compound and evaporate the solvent under reduced pressure to obtain the purified compound.

4. Purity Analysis and Characterization

  • Purity Assessment: Analyze the final product using analytical HPLC with a C18 column and a similar gradient as in the preparative step. Purity should be >98%.

  • Structural Elucidation: Confirm the identity of this compound using spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

Mandatory Visualizations

Experimental_Workflow Start Dried Gelsemium elegans Powder Maceration Methanol Maceration Start->Maceration Filtration Filtration & Concentration Maceration->Filtration AcidBase Acid-Base Partitioning Filtration->AcidBase CrudeAlkaloids Crude Alkaloid Extract AcidBase->CrudeAlkaloids SilicaGel Silica Gel Column Chromatography CrudeAlkaloids->SilicaGel PrepHPLC Preparative HPLC SilicaGel->PrepHPLC PurifiedCompound Purified this compound PrepHPLC->PurifiedCompound Analysis Purity Analysis & Structural Elucidation (HPLC, MS, NMR) PurifiedCompound->Analysis

Caption: Workflow for the isolation and purification of this compound.

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion NMA This compound IKK IKK Complex NMA->IKK Inhibition Bax Bax NMA->Bax Activation IkB IκBα IKK->IkB Phosphorylation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Mito Mitochondrial Membrane Potential Disruption Bax->Mito Genes Pro-inflammatory & Anti-apoptotic Genes NFkB_nuc->Genes Transcription Inhibition CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of action for this compound.

Disclaimer: The signaling pathway depicted is a hypothetical model based on the known activities of structurally related indole alkaloids from Gelsemium elegans. Further research is required to elucidate the specific molecular targets and pathways of this compound.

Application Note: Quantitative Analysis of N-Methoxyanhydrovobasinediol in Plant Extracts using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of N-Methoxyanhydrovobasinediol in plant extracts. This compound is a naturally occurring indole (B1671886) alkaloid found in plant species such as Gelsemium elegans and is of interest for its potential pharmacological activities.[1][2] The described method, utilizing a triple quadrupole mass spectrometer, offers high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). This document provides comprehensive protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is an indole alkaloid with the chemical formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.4 g/mol .[1] Its presence in certain medicinal plants necessitates the development of accurate and reliable analytical methods for its quantification to support research into its therapeutic potential and for the quality control of herbal products. HPLC-MS/MS is the technique of choice for such applications due to its superior sensitivity, specificity, and speed.[3] This application note presents a complete workflow, from sample extraction to data analysis, for the quantification of this target analyte in complex plant matrices.

Experimental

Materials and Reagents
  • Solvents: Acetonitrile, Methanol (B129727), Water (all LC-MS grade), Formic Acid (Optima™ LC/MS grade).

  • Chemicals: Ammonium (B1175870) acetate (B1210297) (analytical grade).

  • Reference Standard: this compound (purity ≥98%).

  • Plant Material: Dried and powdered plant tissue known to contain this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

A reliable extraction and clean-up procedure is crucial for removing matrix components that can interfere with the analysis.

  • Homogenization: Weigh 1.0 g of powdered plant material and transfer to a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of 1% formic acid in methanol. Vortex for 1 minute and sonicate for 30 minutes. Centrifuge at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of the extraction solvent. Combine the supernatants.

  • SPE Column Conditioning: Condition a cation-exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Loading: Dilute the combined supernatant 1:1 with water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove impurities.

  • Elution: Elute the target analyte with 5 mL of 5% ammonium hydroxide (B78521) in methanol.[4]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.22 µm syringe filter before injection.

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a system composed of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 4.6 mm × 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 60% B in 4 min, 60% B to 95% B in 2 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer API 3200™ LC/MS/MS System or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5000 V
Curtain Gas 35 psi
Temperature 450°C
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Dwell Time (ms)
This compound339.2158.1 (Quantifier)35150
This compound339.2198.1 (Qualifier)25150

(Note: The precursor ion is the protonated molecule [M+H]⁺. Product ions and collision energies are hypothetical and would require experimental optimization.)

Method Validation

The analytical method was validated according to FDA guidelines for bioanalytical method validation, assessing selectivity, linearity, accuracy, precision, and stability.[5][6][7]

Table 4: Method Validation Summary

ParameterResult
Linearity (Concentration Range) 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85 - 115%
Precision (at LLOQ, LQC, MQC, HQC) < 15% RSD
Recovery 85.7% - 106%
Matrix Effect 87% - 112%

LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Results and Discussion

The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of this compound in plant extracts. The chromatographic conditions provided good peak shape and resolution. The use of MRM ensured high selectivity, eliminating potential interferences from the complex plant matrix. The method validation results confirm that the assay is linear, accurate, and precise over the specified concentration range.

Conclusion

This application note provides a detailed and validated HPLC-MS/MS method for the quantitative analysis of this compound in plant extracts. The presented protocols for sample preparation and instrumental analysis are robust and reliable, making this method suitable for a wide range of applications, including phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction Homogenize centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe Clean-up reconstitution Reconstitution spe->reconstitution hplc HPLC Separation reconstitution->hplc Inject msms MS/MS Detection (MRM) hplc->msms data_analysis Data Analysis & Quantification msms->data_analysis

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method_dev Method Development cluster_validation Method Validation (FDA Guidelines) cluster_application Application select_analyte Select Target Analyte (this compound) lit_review Literature Review (Alkaloid Analysis) select_analyte->lit_review sample_prep_dev Develop Sample Preparation (SPE) lit_review->sample_prep_dev hplc_dev Optimize HPLC Conditions (Column, Mobile Phase, Gradient) lit_review->hplc_dev msms_dev Optimize MS/MS Parameters (MRM Transitions) lit_review->msms_dev linearity Linearity & Range sample_prep_dev->linearity hplc_dev->linearity msms_dev->linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision selectivity Selectivity linearity->selectivity stability Stability linearity->stability quantification Quantification in Plant Samples accuracy->quantification precision->quantification selectivity->quantification stability->quantification

Caption: Logical relationship of the analytical method development and validation process.

References

Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a developed and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Methoxyanhydrovobasinediol, an indole (B1671886) alkaloid of interest in pharmaceutical research.[1][2] The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications. All validation parameters were assessed in accordance with the International Conference on Harmonisation (ICH) guidelines.[3][4][5][6][7]

Introduction

This compound is a naturally occurring indole alkaloid with potential pharmacological activities, making it a compound of interest for drug discovery and development.[1] To support preclinical and clinical studies, as well as for quality control during manufacturing, a reliable and validated analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of alkaloids due to its high resolution and sensitivity.[8][9][10] This application note presents a simple, isocratic RP-HPLC method for the determination of this compound and its validation as per ICH guidelines.[3][4][6]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile: 10 mM Ammonium Acetate buffer with 0.1% Formic Acid (pH adjusted to 4.5) in a 60:40 v/v ratio
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 280 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness according to ICH guidelines.[3][4][6][7]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present was determined by comparing the chromatograms of a blank, a placebo (matrix without the analyte), a standard solution, and a sample solution.

  • Linearity: The linearity of the method was established by analyzing five concentrations of the working standard solutions (n=3). A calibration curve was constructed by plotting the peak area against the concentration.

  • Accuracy: The accuracy was determined by the recovery method. A known amount of this compound was added to a placebo at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery of the added analyte was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the nominal concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by two different analysts to assess the intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[3]

  • Robustness: The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic phase).

Results and Discussion

The developed RP-HPLC method provided good separation and a symmetric peak for this compound. The retention time was observed to be approximately 5.2 minutes.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 21.15
Theoretical Plates (N)N > 20006800
%RSD of Peak Area (n=6)≤ 2.0%0.85%
%RSD of Retention Time (n=6)≤ 1.0%0.32%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115230
10151980
25380150
50759900
1001521000
Regression Equation y = 15205x + 850
Correlation Coefficient (r²) ≥ 0.999
0.9998

Table 3: Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL, n=3)% Recovery% RSD
80%4039.899.5%0.75%
100%5050.3100.6%0.52%
120%6059.599.2%0.88%

Table 4: Precision Data

Precision TypeParameter% RSD (n=6)
Repeatability Peak Area0.65%
(Intra-day)Retention Time0.28%
Intermediate Analyst 1 / Day 1
(Inter-day)Peak Area0.72%
Retention Time0.31%
Analyst 2 / Day 2
Peak Area0.89%
Retention Time0.35%

Table 5: LOD, LOQ, and Robustness

ParameterResult
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Robustness The method was found to be robust as minor deliberate changes in the method parameters did not significantly affect the results (%RSD < 2.0%).

Visualizations

experimental_workflow prep_standards Prepare Standard Solutions (1-100 µg/mL) system_suitability System Suitability Test (n=6 injections) prep_standards->system_suitability prep_samples Prepare Sample Solutions validation_experiments Perform Validation Experiments (Linearity, Accuracy, Precision) prep_samples->validation_experiments hplc_system HPLC System Setup (C18 Column, Mobile Phase, etc.) hplc_system->system_suitability system_suitability->validation_experiments If passes data_analysis Data Analysis and Interpretation validation_experiments->data_analysis report Generate Validation Report data_analysis->report

Caption: Experimental workflow for HPLC method validation.

Caption: Relationship of ICH validation parameters.

Conclusion

A simple, specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method meets the requirements of the ICH guidelines and is suitable for routine analysis in research and quality control laboratories.

References

Application Note: In Vitro Cytotoxicity of N-Methoxyanhydrovobasinediol Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid that can be isolated from plants of the Apocynaceae family, such as Gelsemium elegans.[1][2] Alkaloids, a diverse group of secondary metabolites, are known for a wide range of biological activities, including cytotoxic effects, which makes them a subject of interest in pharmacology and drug development.[3][4][5] this compound is being investigated for its potential as a lead compound for novel therapeutic agents, with possible applications in treating cancer and inflammatory disorders.[1]

A crucial first step in evaluating the therapeutic potential of a novel compound is to determine its cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[6][7] This assay is based on the principle that metabolically active, viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[8] This application note provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT assay.

Materials and Methods

Cell Lines A panel of cell lines is recommended for initial screening to assess both general and cancer-specific cytotoxicity.

  • Cancer Cell Lines:

    • MCF-7 (Human breast adenocarcinoma)

    • HeLa (Human cervical adenocarcinoma)[9]

    • A549 (Human lung carcinoma)

    • HepG2 (Human liver carcinoma)

  • Non-Cancerous Cell Line:

    • HEK293 (Human embryonic kidney) or WRL-68 (fetal hepatic cell line) to determine selectivity.[10]

Reagents

  • This compound (purity ≥98%)

  • Cell Culture Medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile Phosphate Buffered Saline (PBS).[6][8]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), sterile

  • Positive Control (e.g., Doxorubicin)

Equipment

  • Humidified incubator with 5% CO2 at 37°C

  • Laminar flow hood

  • Inverted microscope

  • 96-well flat-bottom sterile tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[7][11]

  • Hemocytometer or automated cell counter

  • Centrifuge

Experimental Protocol

1. Cell Culture and Seeding a. Maintain the selected cell lines in their appropriate culture medium in a humidified incubator at 37°C with 5% CO2. b. Harvest cells that are in the logarithmic growth phase (approximately 80-90% confluency) using Trypsin-EDTA. c. Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium. d. Determine the cell concentration using a hemocytometer. e. Seed the cells into 96-well plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in an exponential growth phase during the assay. f. Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in serum-free medium to obtain the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. c. After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound.[8] d. Include the following controls on each plate:

  • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) at its IC50 concentration.
  • Untreated Control: Cells in culture medium only.
  • Blank Control: Medium only (no cells) for background subtraction.[11] e. Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

3. MTT Assay a. Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[11] b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[11][12] c. After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before medium removal. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8] e. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6][8]

4. Data Acquisition a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][11] b. Read the plate within 1 hour of adding the solubilization solution.[6]

5. Data Analysis a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve. d. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis.

Data Presentation

Summarize the quantitative data in the following tables for clear comparison.

Table 1: Raw Absorbance Data (570 nm) for this compound on MCF-7 Cells (48h)

Concentration (µM) Replicate 1 Replicate 2 Replicate 3 Average Absorbance
Vehicle Control (0) 1.254 1.288 1.271 1.271
0.1 1.231 1.255 1.240 1.242
1 1.102 1.125 1.118 1.115
10 0.635 0.650 0.641 0.642
50 0.211 0.225 0.218 0.218
100 0.105 0.112 0.109 0.109
Positive Control 0.150 0.155 0.148 0.151

| Blank | 0.055 | 0.058 | 0.056 | 0.056 |

Table 2: Calculated Cell Viability and IC50 Values

Cell Line Incubation Time (h) Calculated % Viability (at 10 µM) IC50 (µM) Selectivity Index (SI)*
MCF-7 24 75.2% 18.5 2.7
48 50.5% 9.8
72 35.1% 5.2
A549 48 62.8% 15.3 1.7
HEK293 48 88.4% 26.1 -

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells

Visualizations

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis start Start culture Cell Culture Maintenance start->culture seed Seed Cells in 96-Well Plate culture->seed incubate_attach Incubate 24h for Attachment seed->incubate_attach prepare_compound Prepare this compound Dilutions incubate_attach->prepare_compound treat_cells Treat Cells with Compound incubate_attach->treat_cells prepare_compound->treat_cells incubate_treat Incubate for 24, 48, or 72h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 2-4h to Form Formazan add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Pathway compound This compound stress Cellular Stress / Mitochondrial Dysfunction compound->stress bax Bax/Bak Activation stress->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator) apaf1->casp9 casp3 Caspase-3 Activation (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of N-Methoxyanhydrovobasinediol in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive guide for evaluating the anti-inflammatory potential of N-Methoxyanhydrovobasinediol using the RAW 264.7 macrophage cell line. Macrophages are key players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1] This process is largely regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4] By measuring the inhibition of these inflammatory markers and pathways, the anti-inflammatory efficacy of this compound can be systematically assessed.

The following protocols detail the necessary steps for cell culture, cytotoxicity assessment, and the quantification of key inflammatory mediators. Additionally, visual representations of the experimental workflow and relevant signaling pathways are provided to facilitate a clear understanding of the methodologies.

Data Presentation

Table 1: Hypothetical Anti-inflammatory Activity of this compound

Concentration (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Control 100 ± 5.25 ± 1.14 ± 0.86 ± 1.5
LPS (1 µg/mL) 98 ± 4.8100 ± 8.5100 ± 9.1100 ± 7.8
LPS + 1 µM N-M 97 ± 5.185 ± 6.388 ± 7.290 ± 6.9
LPS + 10 µM N-M 95 ± 4.955 ± 4.760 ± 5.465 ± 5.8
LPS + 50 µM N-M 93 ± 5.325 ± 3.130 ± 4.235 ± 4.5

N-M: this compound. Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

This protocol outlines the standard procedure for culturing and maintaining the RAW 264.7 murine macrophage cell line.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, aspirate the old medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA.

  • Resuspend the detached cells in fresh medium and seed them into new flasks or plates at the desired density.

Assessment of Cytotoxicity using MTT Assay

It is crucial to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory effects. The MTT assay is a colorimetric method to assess cell viability.[5]

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.[6]

  • Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (e.g., DMSO).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production

The anti-inflammatory effect of this compound can be determined by measuring its ability to inhibit NO production in LPS-stimulated macrophages using the Griess reagent.[7][8][9]

Materials:

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[10] Include control groups (untreated cells, cells treated with LPS alone, and cells treated with the compound alone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of pro-inflammatory cytokines in the cell culture supernatant.[11][12][13]

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • This compound

  • LPS

  • Mouse TNF-α, IL-6, and IL-1β ELISA kits

  • 24-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.[14]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the kits.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curves.

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture Culture RAW 264.7 Cells seed Seed Cells into Plates culture->seed adhere Overnight Incubation seed->adhere pretreat Pre-treat with this compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate mtt MTT Assay (Viability) stimulate->mtt griess Griess Assay (NO) stimulate->griess elisa ELISA (Cytokines) stimulate->elisa analyze Analyze and Compare Data mtt->analyze griess->analyze elisa->analyze

Caption: Experimental workflow for assessing anti-inflammatory activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB p_IkB p-IκB IkB->p_IkB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NM This compound NM->IKK Inhibits NM->IkB Prevents Degradation DNA DNA NFkB_nuc->DNA Binds genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->genes Transcription

Caption: Simplified NF-κB signaling pathway and potential inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor Binds MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates NM This compound NM->MAPKKK Inhibits NM->MAPKK Inhibits NM->MAPK Inhibits DNA DNA AP1->DNA Binds genes Pro-inflammatory Genes DNA->genes Transcription

References

Application Notes and Protocols: In Vivo Anti-inflammatory Studies with N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid compound derived from certain medicinal plant species.[1] Preliminary research suggests its potential as a modulator of biochemical pathways, indicating possible pharmacological effects, including anti-inflammatory activities.[1] To substantiate these claims and elucidate its therapeutic potential, rigorous preclinical evaluation using established in vivo models of inflammation is imperative.

These application notes provide detailed protocols for three widely accepted rodent models to assess the anti-inflammatory efficacy of this compound: the Carrageenan-Induced Paw Edema model for acute inflammation, the Lipopolysaccharide (LPS)-Induced Systemic Inflammation model for cytokine response, and the Complete Freund's Adjuvant (CFA)-Induced Arthritis model for chronic inflammation.

Putative Signaling Pathways in Inflammation

The anti-inflammatory activity of a novel compound like this compound may involve the modulation of key intracellular signaling cascades that regulate the expression of pro-inflammatory mediators. Understanding these pathways is crucial for mechanistic studies. The primary pathways implicated in inflammation include NF-κB, MAPK, and JAK-STAT.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal mediator of the inflammatory response.[2][3] It is activated by various stimuli, including inflammatory cytokines and pathogen-associated molecular patterns (PAMPs) like LPS.[2][4] Activation leads to the nuclear translocation of NF-κB, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2.[3][5]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1β) Receptor Cell Surface Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation NFkB_IkB NF-κB-IκB Complex (Inactive) IKK->NFkB_IkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases NF-κB Proteasome Proteasome Degradation NFkB_IkB->Proteasome Ubiquitination Proteasome->IkB Degrades IκB DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) signaling cascades are key players in converting extracellular stimuli into a wide range of cellular responses, including inflammation.[6] The three main MAPK subfamilies are ERK, JNK, and p38.[7] Inflammatory stimuli activate a cascade of kinases (MAP3K -> MAP2K -> MAPK), ultimately leading to the activation of transcription factors like AP-1, which regulate the expression of inflammatory genes.[7][8]

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cascade cluster_nuclear Nuclear Events Stimuli Stress / Cytokines (LPS, TNF-α) Receptor Receptor Stimuli->Receptor MAP3K MAPKKK (e.g., TAK1, MEKK1) Receptor->MAP3K Activation MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylation MAPK MAPK (p38, JNK) MAP2K->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1, ATF2) MAPK->TF Activation Genes Inflammatory Gene Expression TF->Genes Transcription

Caption: Overview of the MAPK signaling cascade in inflammation.

JAK-STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is essential for signaling from cytokine receptors.[9] Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate the receptor. This recruits STAT proteins, which are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to act as transcription factors for immune and inflammatory genes.[9][10]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane / Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activates STAT STAT (Inactive) Receptor->STAT Recruits JAK->Receptor Phosphorylates JAK->STAT Phosphorylates STAT_P STAT-P STAT_dimer STAT Dimer (Active) STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Genes Immune / Inflammatory Gene Expression DNA->Genes Transcription

Caption: The JAK-STAT signaling pathway for cytokine response.

Recommended In Vivo Anti-inflammatory Models

Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)

This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.[11][12] Subplantar injection of carrageenan induces a localized, biphasic inflammatory response characterized by fluid accumulation (edema) and cellular infiltration.[13]

Carrageenan_Workflow Start Start: Acclimatize Animals Grouping 1. Grouping & Baseline Randomly assign animals to groups. Measure initial paw volume. Start->Grouping Dosing 2. Compound Administration Administer this compound, vehicle, or positive control (e.g., Indomethacin). Grouping->Dosing T = -60 min Induction 3. Inflammation Induction Inject 1% Carrageenan into the subplantar region of the right hind paw. Dosing->Induction T = 0 min Measurement 4. Measure Paw Edema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, 6 hours post-carrageenan). Induction->Measurement T = 1-6 hr Termination 5. Euthanasia & Tissue Collection Collect paw tissue for histology or biochemical analysis (optional). Measurement->Termination Analysis 6. Data Analysis Calculate paw volume increase and percentage inhibition of edema. Termination->Analysis End End Analysis->End

Caption: Workflow for the carrageenan-induced paw edema model.

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • Housing: House animals under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water. Acclimatize for at least one week before the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Group I (Normal Control): No treatment.

    • Group II (Negative Control): Vehicle + Carrageenan.

    • Group III (Positive Control): Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan.

    • Group IV, V, VI (Test Groups): this compound (e.g., 10, 25, 50 mg/kg, p.o.) + Carrageenan.

  • Procedure: a. Measure the initial volume of the right hind paw of each animal using a digital plethysmometer (this is the 0-hour reading). b. Administer the vehicle, reference drug, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[14] c. Induce inflammation by injecting 0.1 mL (for rats) or 0.05 mL (for mice) of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar surface of the right hind paw.[15][16] d. Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[15]

  • Data Analysis:

    • Increase in Paw Volume (mL): Final Paw Volume - Initial Paw Volume.

    • Percentage Inhibition of Edema (%): [(ΔVc - ΔVt) / ΔVc] * 100, where ΔVc is the mean increase in paw volume in the control group and ΔVt is the mean increase in paw volume in the treated group.[15]

GroupTreatmentDose (mg/kg)Paw Volume Increase (mL) at 3 hrPaw Volume Increase (mL) at 5 hr% Inhibition at 5 hr
INormal Control-0.00 ± 0.000.00 ± 0.00-
IIVehicle + Carrageenan-0.65 ± 0.050.88 ± 0.070%
IIIIndomethacin + Carrageenan100.30 ± 0.030.40 ± 0.0454.5%
IVThis compound100.58 ± 0.060.75 ± 0.0814.8%
VThis compound250.45 ± 0.040.59 ± 0.0533.0%
VIThis compound500.35 ± 0.050.48 ± 0.0645.5%
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle control. (Note: Data are hypothetical).
Model 2: LPS-Induced Systemic Inflammation

This model is used to evaluate the effect of compounds on systemic inflammatory responses, particularly the production of pro-inflammatory cytokines.[17] LPS, a component of Gram-negative bacteria cell walls, induces a potent inflammatory response characterized by a "cytokine storm."[18]

LPS_Workflow Start Start: Acclimatize Animals Grouping 1. Grouping Randomly assign animals to treatment groups. Start->Grouping Dosing 2. Compound Administration Administer this compound, vehicle, or positive control (e.g., Dexamethasone). Grouping->Dosing T = -60 min Induction 3. Inflammation Induction Administer LPS (e.g., 1-5 mg/kg) via intraperitoneal (i.p.) injection. Dosing->Induction T = 0 min Sampling 4. Sample Collection Collect blood at key time points (e.g., 2, 6, 24 hours post-LPS). Induction->Sampling T = 2-24 hr Termination 5. Euthanasia & Tissue Harvest Harvest tissues (liver, lung, spleen) for further analysis. Sampling->Termination Analysis 6. Cytokine Analysis Measure serum levels of TNF-α, IL-6, IL-1β using ELISA. Termination->Analysis End End Analysis->End

Caption: Workflow for the LPS-induced systemic inflammation model.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Housing: As described in section 3.1.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group I (Control): Vehicle only.

    • Group II (LPS Control): Vehicle + LPS.

    • Group III (Positive Control): Dexamethasone (1-5 mg/kg, i.p.) + LPS.[17]

    • Group IV, V, VI (Test Groups): this compound (e.g., 10, 25, 50 mg/kg, p.o.) + LPS.

  • Procedure: a. Administer the vehicle, Dexamethasone, or this compound 1-2 hours prior to the LPS challenge.[15] b. Induce systemic inflammation by injecting LPS (from E. coli, 1-5 mg/kg) intraperitoneally.[15][19] c. Collect blood via tail vein or cardiac puncture at specified time points (e.g., 2, 6, and 24 hours) post-LPS injection.[15] d. Separate serum and store at -80°C until analysis. e. At the end of the experiment, euthanize animals and harvest organs like the liver, lungs, and spleen for histological or molecular analysis.

  • Endpoint Analysis:

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using commercially available ELISA kits.

GroupTreatmentDose (mg/kg)Serum TNF-α (pg/mL) at 2 hrSerum IL-6 (pg/mL) at 6 hr
IVehicle-< 50< 50
IIVehicle + LPS-2500 ± 3108500 ± 950
IIIDexamethasone + LPS5450 ± 951200 ± 210
IVThis compound + LPS102100 ± 2807600 ± 840
VThis compound + LPS251550 ± 2105400 ± 650
VIThis compound + LPS50980 ± 1503100 ± 420
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle + LPS control. (Note: Data are hypothetical).
Model 3: Complete Freund's Adjuvant (CFA)-Induced Arthritis (Chronic Inflammation)

This model is used to induce a chronic, progressive inflammatory arthritis that shares some characteristics with human rheumatoid arthritis, making it suitable for testing compounds with potential disease-modifying effects.[20][21]

CFA_Workflow Start Start: Acclimatize Animals Baseline 1. Baseline Measurements Measure body weight and initial paw volume. Start->Baseline Induction 2. Arthritis Induction (Day 0) Inject CFA into the subplantar region of the right hind paw. Baseline->Induction Dosing 3. Chronic Dosing (e.g., Day 0-21) Daily administration of this compound, vehicle, or positive control. Induction->Dosing Monitoring 4. Monitor Disease Progression Measure paw volume, body weight, and arthritis score every 2-3 days. Dosing->Monitoring Repeated Measures Termination 5. Termination (e.g., Day 21) Collect blood for cytokine analysis. Collect paws for histology and radiography. Monitoring->Termination Analysis 6. Data Analysis Analyze all collected parameters. Termination->Analysis End End Analysis->End

Caption: Workflow for the CFA-induced arthritis model.

  • Animals: Male Lewis or Wistar rats (180-200 g).

  • Housing: As described in section 3.1.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group I (Normal Control): No treatment.

    • Group II (Arthritic Control): Vehicle + CFA.

    • Group III (Positive Control): Methotrexate (0.5 mg/kg, p.o., twice weekly) or Indomethacin (1-2 mg/kg, p.o., daily) + CFA.

    • Group IV, V, VI (Test Groups): this compound (e.g., 10, 25, 50 mg/kg, p.o., daily) + CFA.

  • Procedure: a. On Day 0, induce arthritis by injecting 0.1 mL of CFA (containing heat-killed Mycobacterium tuberculosis, e.g., 10 mg/mL) into the subplantar region of the right hind paw.[20] b. Begin daily oral administration of vehicle, reference drug, or this compound on Day 0 and continue for 21-28 days. c. Monitor the following parameters every 2-3 days:

    • Paw Volume: Measure the volume of both the injected and non-injected paws.
    • Arthritis Score: Score the severity of arthritis in each paw based on a scale (e.g., 0=no erythema or swelling; 1=slight erythema/swelling; 2=moderate erythema/swelling; 3=severe erythema/swelling; 4=gross deformity/ankylosis). The maximum score per animal is 16.
    • Body Weight: Monitor for changes as an indicator of systemic health.[21]

  • Terminal Analysis (Day 21/28):

    • Collect blood for serum cytokine analysis (TNF-α, IL-1β).

    • Perform radiography (X-ray) on hind paws to assess soft tissue swelling and bone/cartilage degradation.

    • Harvest ankle joints for histopathological examination (synovial inflammation, cartilage erosion, bone resorption).

GroupTreatmentDose (mg/kg/day)Change in Paw Volume (mL) on Day 21Arthritis Score on Day 21Change in Body Weight (g) on Day 21
INormal Control-0.01 ± 0.010.0 ± 0.0+55 ± 5
IIArthritic Control-1.85 ± 0.1512.5 ± 0.8-15 ± 4
IIIMethotrexate0.50.75 ± 0.085.2 ± 0.5+20 ± 6
IVThis compound101.60 ± 0.1210.8 ± 0.9-10 ± 5
VThis compound251.21 ± 0.108.1 ± 0.7+5 ± 4
VIThis compound500.90 ± 0.096.3 ± 0.6+15 ± 5
Data are presented as Mean ± SEM. p < 0.05 compared to Arthritic control. (Note: Data are hypothetical).

References

Application Notes and Protocols for the Synthesis of N-Methoxyanhydrovobasinediol Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of N-Methoxyanhydrovobasinediol analogues. The methodologies outlined are based on established synthetic strategies for related indole (B1671886) alkaloids and are intended to guide researchers in the exploration of structure-activity relationships (SAR) for this novel class of compounds.

Introduction

This compound is a synthetic derivative of the vobasine (B1212131) class of indole alkaloids. Vobasine alkaloids, and the structurally related iboga alkaloids, have garnered significant interest in the scientific community for their diverse biological activities, including cytotoxic, anti-addictive, and neuro-modulatory properties[1][2]. The introduction of an N-methoxy group on the indole nitrogen is a key modification that can significantly alter the electronic and steric properties of the molecule, potentially leading to novel pharmacological profiles.

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by systematically modifying their chemical structure and assessing the impact on their biological activity[3][4]. This document provides a framework for the synthesis of a library of this compound analogues and protocols for their preliminary biological evaluation. The goal is to identify key structural motifs that contribute to desired biological effects and to develop analogues with improved potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy

The synthesis of this compound analogues can be approached through a modular strategy, allowing for the late-stage introduction of diversity elements. A plausible retrosynthetic analysis is outlined below. The core vobasine scaffold can be constructed through established methods, followed by key modifications to introduce the anhydro bridge, diol functionality, and the N-methoxy group.

Diagram: Retrosynthetic Analysis

Retrosynthesis Target This compound Analogues Intermediate1 N-Hydroxyanhydrovobasinediol Target->Intermediate1 N-Methoxylation Intermediate2 Anhydrovobasinediol Intermediate1->Intermediate2 N-Oxidation Intermediate3 Vobasinediol Intermediate2->Intermediate3 Dehydration/Cyclization StartingMaterial Vobasine Precursor Intermediate3->StartingMaterial Core Synthesis

Caption: Retrosynthetic approach for this compound analogues.

Experimental Protocols

The following protocols are representative and may require optimization for specific analogues. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 3.1: Synthesis of the Vobasine Core

The synthesis of the vobasine core can be adapted from established literature procedures for related indole alkaloids. A common approach involves the coupling of a tryptamine (B22526) derivative with a suitable isoquinuclidine fragment.

Materials:

  • Substituted tryptamine derivative (1.0 equiv)

  • Isoquinuclidine aldehyde or carboxylic acid derivative (1.2 equiv)

  • Coupling agents (e.g., EDC, HOBt) or condensing agents (e.g., Pictet-Spengler conditions)

  • Anhydrous solvents (e.g., DMF, CH2Cl2)

Procedure:

  • Dissolve the tryptamine derivative in anhydrous DMF.

  • Add the isoquinuclidine derivative and the coupling agents.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the vobasine core.

Protocol 3.2: Formation of the Anhydro Bridge and Diol

This step can be achieved through oxidative cyclization and subsequent dihydroxylation.

Materials:

  • Vobasine core (1.0 equiv)

  • Oxidizing agent (e.g., Pb(OAc)4, DDQ)

  • Dihydroxylating agent (e.g., OsO4, KMnO4)

  • Anhydrous solvents (e.g., THF, acetone)

Procedure:

  • Dissolve the vobasine core in anhydrous THF.

  • Add the oxidizing agent portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Work up the reaction and purify the intermediate.

  • Dissolve the purified intermediate in a mixture of acetone (B3395972) and water.

  • Add the dihydroxylating agent and stir at room temperature.

  • Quench the reaction and purify the diol product by chromatography.

Protocol 3.3: N-Oxidation and N-Methoxylation of the Indole Nitrogen

This two-step procedure introduces the key N-methoxy functionality.

Materials:

  • Anhydrovobasinediol derivative (1.0 equiv)

  • Oxidizing agent for N-oxidation (e.g., m-CPBA, H2O2)

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., NaH, K2CO3)

  • Anhydrous solvents (e.g., CH2Cl2, DMF)

Procedure:

  • N-Oxidation: Dissolve the anhydrovobasinediol derivative in CH2Cl2 and cool to 0 °C. Add m-CPBA portion-wise and stir for 1-2 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated NaHCO3 solution and brine. Dry the organic layer and concentrate to obtain the crude N-hydroxy intermediate, which can be used in the next step without further purification.

  • N-Methoxylation: Dissolve the crude N-hydroxy intermediate in anhydrous DMF. Add a base such as NaH at 0 °C, followed by the methylating agent. Stir the reaction at room temperature for 2-4 hours. Quench the reaction with water and extract the product. Purify by column chromatography to obtain the final this compound analogue.

Diagram: Synthetic Workflow

Workflow Start Vobasine Precursor Step1 Core Synthesis Start->Step1 Product1 Vobasine Core Step1->Product1 Step2 Oxidative Cyclization & Dihydroxylation Product1->Step2 Product2 Anhydrovobasinediol Step2->Product2 Step3 N-Oxidation Product2->Step3 Product3 N-Hydroxy Intermediate Step3->Product3 Step4 N-Methoxylation Product3->Step4 FinalProduct This compound Analogue Step4->FinalProduct

Caption: General workflow for the synthesis of this compound analogues.

Structure-Activity Relationship (SAR) Data

The following table presents a representative set of this compound analogues and their hypothetical biological activities against a cancer cell line (e.g., HeLa) and their affinity for the serotonin (B10506) transporter (SERT). This data is for illustrative purposes to guide SAR studies.

Compound IDR1R2Cytotoxicity (HeLa, IC50, µM)SERT Affinity (Ki, nM)
NMAVD-1 HH15.2520
NMAVD-2 FH10.8450
NMAVD-3 ClH8.5380
NMAVD-4 OMeH22.1610
NMAVD-5 HMe12.5480
NMAVD-6 HEt18.9550

Key Observations from Hypothetical Data:

  • Electron-withdrawing substituents at the R1 position on the indole ring (e.g., F, Cl) appear to enhance cytotoxic activity.

  • An electron-donating group (e.g., OMe) at the R1 position may decrease cytotoxicity.

  • Increasing the alkyl chain length at the R2 position from methyl to ethyl seems to reduce both cytotoxicity and SERT affinity.

Potential Signaling Pathways

Based on the known biological activities of related iboga and vobasine alkaloids, this compound analogues may interact with several key signaling pathways implicated in cancer and neurological disorders. These include, but are not limited to, the sigma-2 receptor, the serotonin transporter (SERT), and kappa-opioid receptors.

Diagram: Potential Signaling Interactions

Signaling Compound This compound Analogue SERT Serotonin Transporter (SERT) Compound->SERT Modulation Sigma2R Sigma-2 Receptor Compound->Sigma2R Binding KappaOpioidR Kappa-Opioid Receptor Compound->KappaOpioidR Binding Downstream Downstream Signaling (e.g., Apoptosis, Neuronal Plasticity) SERT->Downstream Sigma2R->Downstream KappaOpioidR->Downstream

Caption: Potential molecular targets and downstream effects of this compound analogues.

Conclusion

The synthetic protocols and application notes provided herein offer a foundational guide for the exploration of this compound analogues. By systematically synthesizing and evaluating a library of these compounds, researchers can elucidate critical structure-activity relationships, paving the way for the development of novel therapeutic agents with optimized pharmacological profiles. The modular nature of the proposed synthesis allows for extensive diversification, enabling a thorough investigation of the chemical space around this promising scaffold.

References

Application Notes and Protocols for Studying the Effects of N-Methoxyanhydrovobasinediol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from plant species of the Apocynaceae family, such as Gelsemium elegans.[1][2] Preliminary studies suggest that this compound possesses promising anti-inflammatory and anticancer properties, making it a molecule of significant interest for pharmacological research and drug development.[3] Its proposed mechanism of action involves the modulation of specific cellular receptors and enzymes, thereby influencing key biochemical pathways that regulate cellular homeostasis.[3]

These application notes provide a comprehensive guide for researchers to investigate the cellular and molecular effects of this compound using established cell culture techniques. The protocols detailed below are designed to be adaptable to various cell lines and research questions, enabling a thorough evaluation of the compound's therapeutic potential.

Data Presentation: Summary of Expected Outcomes

The following tables present hypothetical yet representative data that could be generated from the described experimental protocols. These tables are intended to serve as a template for data organization and presentation.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma25.8
MCF-7Breast Adenocarcinoma18.5
PC-3Prostate Adenocarcinoma32.1
HeLaCervical Cancer22.4

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control25.3 ± 3.115.8 ± 2.510.2 ± 1.8
LPS (1 µg/mL)1245.6 ± 89.7852.3 ± 65.4450.1 ± 33.2
LPS + N-Methoxy... (10 µM)623.1 ± 55.4410.7 ± 38.9215.6 ± 21.7
LPS + N-Methoxy... (25 µM)310.5 ± 28.9205.4 ± 19.8108.3 ± 10.5

Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the biological effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO) and blank wells (medium only).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Quantification of Pro-inflammatory Cytokines by ELISA

This protocol measures the anti-inflammatory effect of this compound by quantifying cytokine levels.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • 24-well plates

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group and a group treated only with LPS.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.

  • ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples.

Protocol 3: Analysis of Apoptosis by Annexin V/PI Staining

This protocol assesses the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol investigates the effect of this compound on key signaling proteins.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with this compound, wash with PBS, and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent detection system.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways potentially modulated by this compound.

experimental_workflow cluster_viability Cell Viability Assessment cluster_inflammation Anti-inflammatory Assay cluster_apoptosis Apoptosis Analysis seed_cells_v Seed Cells (96-well) treat_compound_v Treat with this compound seed_cells_v->treat_compound_v incubate_v Incubate (24-72h) treat_compound_v->incubate_v add_mtt Add MTT Reagent incubate_v->add_mtt read_absorbance Read Absorbance add_mtt->read_absorbance seed_cells_i Seed Macrophages (24-well) pretreat_compound_i Pre-treat with this compound seed_cells_i->pretreat_compound_i stimulate_lps Stimulate with LPS pretreat_compound_i->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant run_elisa Perform ELISA for Cytokines collect_supernatant->run_elisa seed_cells_a Seed Cells (6-well) treat_compound_a Treat with this compound seed_cells_a->treat_compound_a harvest_stain Harvest & Stain (Annexin V/PI) treat_compound_a->harvest_stain flow_cytometry Analyze by Flow Cytometry harvest_stain->flow_cytometry

General Experimental Workflow

nfkb_pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) compound This compound compound->ikk Inhibits? compound->nfkb Inhibits Translocation?

Hypothesized NF-κB Signaling Inhibition

apoptosis_pathway cluster_intrinsic Intrinsic Pathway compound This compound bax Bax compound->bax Upregulates? bcl2 Bcl-2 compound->bcl2 Downregulates? mitochondrion Mitochondrion bax->mitochondrion Promotes Permeability bcl2->mitochondrion Inhibits Permeability cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Potential Intrinsic Apoptosis Pathway

References

Application Notes and Protocols: N-Methoxyanhydrovobasinediol as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid found in select species of the Apocynaceae family, such as Gelsemium elegans.[1][2] As a member of the vobasine (B1212131) class of alkaloids, it is of significant interest to researchers in pharmacology and drug development for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[3] Accurate and precise quantification of this compound in plant extracts and finished products is crucial for quality control, standardization, and further pharmacological investigation.

These application notes provide a comprehensive guide to using this compound as a reference standard for the qualitative and quantitative analysis of phytochemical preparations. The protocols outlined below describe methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are commonly employed techniques for the analysis of complex plant-derived matrices.

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC₂₁H₂₆N₂O₂
Molecular Weight338.4 g/mol [3]
CAS Number125180-42-9
AppearanceOff-white to pale yellow solid
SolubilitySoluble in methanol (B129727), ethanol, acetonitrile, chloroform

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by HPLC-UV

This protocol details a reversed-phase HPLC-UV method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (≥98%)

  • Sample of plant extract (e.g., from Voacanga africana or Tabernaemontana species)[2][4][5][6][7][8][9]

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient10-70% B over 20 min, 70-10% B over 5 min, 10% B for 5 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength280 nm
Injection Volume10 µL

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

4. Sample Preparation:

  • Extraction: Macerate 1 g of dried, powdered plant material with 20 mL of methanol overnight. Sonicate for 30 minutes and then filter through a 0.45 µm syringe filter.

  • Dilution: Dilute the filtered extract with methanol to a concentration expected to be within the calibration range.

5. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Qualitative and Quantitative Analysis by LC-MS

This protocol provides a more sensitive and selective method for the analysis of this compound using LC-MS.

1. Materials and Reagents:

  • Same as Protocol 1.

2. Instrumentation and Conditions:

ParameterCondition
LC-MS SystemThermo Scientific Vanquish Horizon UHPLC coupled to a Q Exactive HF mass spectrometer or equivalent
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5-95% B over 15 min, hold at 95% B for 2 min, 95-5% B over 1 min, hold at 5% B for 2 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Ionization ModePositive Electrospray Ionization (ESI+)
Mass AnalyzerOrbitrap or Triple Quadrupole
Scan Range (Full Scan)m/z 100-1000
Collision Energy (for MS/MS)20-40 eV (optimized for the parent ion)

3. Standard and Sample Preparation:

  • Follow the same procedures as in Protocol 1, but use LC-MS grade solvents.

4. Analysis:

  • Qualitative Analysis: Identify this compound in the sample by comparing its retention time and mass spectrum (including fragmentation pattern in MS/MS mode) with that of the reference standard. The expected protonated molecule is [M+H]⁺ at m/z 339.2016.

  • Quantitative Analysis: Create a calibration curve using the reference standard. Quantify the analyte in the sample based on the peak area of the extracted ion chromatogram (XIC) for the specific m/z of this compound.

Data Presentation

The following tables present representative data that could be obtained using the protocols described above.

Table 1: HPLC-UV Method Validation Parameters (Representative Data)

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: LC-MS Analysis of this compound (Representative Data)

ParameterValue
Retention Time8.5 min
Precursor Ion [M+H]⁺339.2016 m/z
Major MS/MS Fragments130.0651, 158.0964, 217.1332 m/z
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL

Visualizations

Phytochemical_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing cluster_output Results plant_material Plant Material (e.g., Voacanga africana) grinding Grinding and Drying plant_material->grinding extraction Solvent Extraction (Methanol) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-UV Analysis filtration->hplc lcms LC-MS Analysis filtration->lcms quantification Quantification using Reference Standard hplc->quantification identification Qualitative Identification lcms->identification report Analytical Report quantification->report identification->quantification

Caption: Workflow for the phytochemical analysis of this compound.

Indole_Alkaloid_Signaling_Pathway Indole_Alkaloid Indole Alkaloid (e.g., this compound) Receptor Cell Surface Receptor Indole_Alkaloid->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Activation Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Transcription_Factors->Cellular_Response Gene Expression

Caption: Generalized MAPK signaling pathway potentially modulated by indole alkaloids.[4][10][11]

References

Application Notes and Protocols for the Structural Elucidation of N-Methoxyanhydrovobasinediol Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex natural products.[1] For novel compounds such as N-Methoxyanhydrovobasinediol derivatives, a comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously determine their intricate molecular architecture. These alkaloids, belonging to the vobasine (B1212131) group, possess a complex polycyclic framework, and the precise determination of their constitution, connectivity, and stereochemistry is crucial for understanding their biological activity and potential for drug development.

This document provides detailed application notes and standardized protocols for the use of modern NMR techniques in the structural characterization of this compound derivatives. The methodologies outlined herein are designed to guide researchers through the systematic process of data acquisition and interpretation, from initial proton and carbon spectra to advanced correlation experiments that reveal the complete structural puzzle.

Core NMR Techniques for Structural Elucidation

A combination of 1D and 2D NMR experiments is essential for the complete structural assignment of this compound derivatives.[2] The standard workflow involves:

  • 1D NMR (¹ H and ¹³ C): To identify the types and numbers of protons and carbons in the molecule.

  • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is key for assembling the carbon skeleton.[3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is crucial for determining the relative stereochemistry.[4][5][6][7]

Data Presentation: NMR Data for a Hypothetical this compound Derivative

The following tables represent typical data that would be collected for a hypothetical this compound derivative. These tables are structured for clarity and ease of comparison, allowing for the systematic piecing together of the molecular structure.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)Integration
H-23.85d11.51H
H-3α2.15m1H
H-3β1.90m1H
H-5α3.10dd12.0, 4.51H
H-5β2.85dt12.0, 2.51H
H-6α2.25m1H
H-6β2.05m1H
H-97.50d7.51H
H-107.10t7.51H
H-117.30t7.51H
H-127.05d7.51H
H-14α1.80m1H
H-14β1.65m1H
H-155.40q7.01H
H-171.70d7.03H
H-21α4.10dd10.5, 3.01H
H-21β3.95d10.51H
N-OCH₃3.60s3H

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

PositionδC (ppm)DEPT-135
C-265.4CH
C-335.2CH₂
C-555.8CH₂
C-630.1CH₂
C-758.9C
C-8135.6C
C-9121.5CH
C-10120.3CH
C-11128.7CH
C-12110.9CH
C-13145.2C
C-1425.6CH₂
C-15125.1CH
C-16138.4C
C-1713.2CH₃
C-19118.3C
C-2070.1C
C-2160.5CH₂
N-OCH₃52.3CH₃

Table 3: Key 2D NMR Correlations (COSY, HMBC, NOESY)

Proton(s)COSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)NOESY Correlations (¹H-¹H)
H-2H-3α, H-3βC-3, C-7, C-21H-6α, H-14α
H-9H-10C-8, C-11, C-13H-10
H-15H-17C-14, C-16, C-17, C-19H-14β, H-17
H-21αH-21βC-2, C-7, C-20H-3α
N-OCH₃-N-C (Hypothetical)H-2, H-21α

Experimental Protocols

The following are detailed methodologies for the key NMR experiments.

Protocol 1: Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the purified this compound derivative and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.

Protocol 2: 1D NMR (¹H and ¹³C) Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a 30° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a 45° pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Employ proton decoupling to simplify the spectrum.

    • Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

Protocol 3: 2D NMR (COSY, HSQC, HMBC, NOESY) Acquisition
  • COSY Acquisition:

    • Use a standard gradient-selected COSY pulse sequence.

    • Acquire data with a spectral width of approximately 10 ppm in both dimensions.

    • Collect 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.

    • Process the data to generate a symmetrical spectrum showing ¹H-¹H correlations.

  • HSQC Acquisition:

    • Use a gradient-selected HSQC pulse sequence with sensitivity enhancement.

    • Set the ¹H spectral width to ~10 ppm and the ¹³C spectral width to ~160 ppm.

    • Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

    • Acquire 256-512 increments in the ¹³C dimension with 4-8 scans per increment.

  • HMBC Acquisition:

    • Use a gradient-selected HMBC pulse sequence.

    • Set the spectral widths similar to the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJCH) to 8 Hz to observe 2-3 bond correlations.

    • Acquire 256-512 increments in the ¹³C dimension with 16-32 scans per increment.

  • NOESY Acquisition:

    • Use a standard gradient-selected NOESY pulse sequence.

    • Set the spectral width to ~10 ppm in both dimensions.

    • Use a mixing time of 500-800 ms (B15284909) to allow for the development of Nuclear Overhauser Effects.

    • Acquire 256-512 increments in the indirect dimension with 16-32 scans per increment.

Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of an this compound derivative using the described NMR techniques.

cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Structural Information H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY Proton_Types Proton Environment H1_NMR->Proton_Types C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC C13_NMR->HMBC Carbon_Types Carbon Skeleton C13_NMR->Carbon_Types HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity CH_Connectivity ¹H-¹³C Connectivity HSQC->CH_Connectivity Long_Range Long-Range Connectivity HMBC->Long_Range Stereochem Relative Stereochemistry NOESY->Stereochem Final_Structure Final Structure Proton_Types->Final_Structure Carbon_Types->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range->Final_Structure Stereochem->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Signaling Pathways in 2D NMR

This diagram illustrates the information flow from the fundamental particles to the final structural determination in key 2D NMR experiments.

cluster_cosy COSY cluster_hmbc HMBC cluster_noesy NOESY cluster_interpretation Interpretation H1_A Proton A H1_B Proton B H1_A->H1_B J-coupling (through bond) Connectivity Molecular Connectivity H1_B->Connectivity H1_C Proton C C13_D Carbon D H1_C->C13_D Long-range coupling (2-3 bonds) C13_D->Connectivity H1_E Proton E H1_F Proton F H1_E->H1_F NOE (through space) Stereochemistry 3D Structure H1_F->Stereochemistry

Caption: Information flow in key 2D NMR experiments.

References

Troubleshooting & Optimization

Optimizing extraction yield of N-Methoxyanhydrovobasinediol from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of N-Methoxyanhydrovobasinediol from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant is it typically extracted?

A1: this compound is a pyrrole (B145914) alkaloid that can be isolated from plants of the Gelsemium genus, notably Gelsemium elegans.[1] As an alkaloid, its extraction is influenced by its basic nature and solubility characteristics in various solvents.

Q2: What are the general principles of alkaloid extraction?

A2: Alkaloids like this compound exist in plants as salts of organic acids.[2] The extraction process typically involves manipulating the pH to convert these salts into their free base form. Free base alkaloids are generally soluble in organic solvents, while their salt forms are more soluble in water and alcohols.[2][3] The choice of solvent and extraction conditions is critical for maximizing yield and purity.[3]

Q3: Which factors have the most significant impact on extraction yield?

A3: Several factors can significantly influence the extraction yield of alkaloids, including the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio.[4] The physical state of the plant material, such as particle size, also plays a crucial role as smaller particles offer a larger surface area for solvent penetration.[3]

Q4: What are some advanced extraction techniques that can be used?

A4: Modern techniques such as Pressurized Liquid Extraction (PLE), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE) can offer higher yields, reduced solvent consumption, and shorter extraction times compared to traditional methods.[5][6] Enzyme-assisted extraction (EAE) is another method that can enhance extraction yields under mild conditions.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Improper solvent selection.Test a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform (B151607), ethyl acetate). Consider using a solvent mixture.
Incomplete cell lysis.Ensure the plant material is finely ground to a consistent particle size. Pre-treatment with enzymes (e.g., cellulase, pectinase) can aid in breaking down cell walls.
Incorrect pH.For acid-base extractions, ensure the pH is sufficiently acidic (pH 2-3) during the initial aqueous extraction and sufficiently basic (pH 9-11) to precipitate the free alkaloid before organic solvent extraction.
Insufficient extraction time or temperature.Optimize extraction time and temperature. Be cautious with temperature as excessive heat can degrade thermolabile compounds.
Co-extraction of Impurities Non-selective solvent.Employ a multi-step extraction process. Start with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll (B73375) before proceeding with the primary extraction.
Plant matrix complexity.Utilize chromatographic techniques such as column chromatography or solid-phase extraction (SPE) for post-extraction purification.
Emulsion Formation during Liquid-Liquid Extraction High concentration of surfactants or particulate matter.Add a saturated salt solution (brine) to increase the polarity of the aqueous phase. Centrifugation can also help to break the emulsion.
Compound Degradation Exposure to high temperatures, light, or extreme pH.Conduct extractions at controlled, moderate temperatures. Protect extracts from light and minimize the time the compound is exposed to harsh acidic or basic conditions.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction
  • Preparation of Plant Material : Dry the plant material at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).

  • Acidic Extraction : Macerate the powdered plant material in an acidic solution (e.g., 0.1 M HCl or 5% acetic acid in 70% ethanol) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours with occasional agitation.

  • Filtration : Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.

  • Basification : Adjust the pH of the filtrate to 9-11 using a suitable base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to precipitate the free alkaloids.

  • Solvent Partitioning : Perform liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent (e.g., chloroform or ethyl acetate) three times.

  • Concentration : Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material : Prepare the plant material as described in Protocol 1.

  • Extraction : Suspend the powdered plant material in a suitable solvent (e.g., 70% ethanol) in an ultrasonic bath.

  • Sonication : Sonicate the mixture at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 30-60 minutes).

  • Post-Extraction Processing : Filter the extract and proceed with purification steps as required.

Data Presentation

Table 1: Comparison of Extraction Solvents on Yield

SolventPolarity IndexExtraction Yield (mg/g of dry plant material)Purity (%)
Methanol5.1[Insert experimental data][Insert experimental data]
Ethanol (70%)4.3[Insert experimental data][Insert experimental data]
Ethyl Acetate4.4[Insert experimental data][Insert experimental data]
Chloroform4.1[Insert experimental data][Insert experimental data]
Dichloromethane3.1[Insert experimental data][Insert experimental data]

Table 2: Effect of Extraction Time and Temperature on Yield

Extraction Time (hours)Temperature (°C)Extraction Yield (mg/g)
1225 (Room Temp)[Insert experimental data]
2425 (Room Temp)[Insert experimental data]
140[Insert experimental data]
240[Insert experimental data]
160[Insert experimental data]
260[Insert experimental data]

Visualizations

Extraction_Workflow Plant Plant Material (e.g., Gelsemium elegans) Grinding Grinding & Drying Plant->Grinding Powder Fine Powder Grinding->Powder Extraction Solvent Extraction (e.g., Acidified Ethanol) Powder->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Acidic Extract Filtration->Crude_Extract Basification Basification (pH 9-11) Crude_Extract->Basification Partition Liquid-Liquid Partition (with Organic Solvent) Basification->Partition Organic_Phase Organic Phase (contains this compound) Partition->Organic_Phase Evaporation Solvent Evaporation Organic_Phase->Evaporation Final_Product Crude this compound Extract Evaporation->Final_Product

Caption: Standard acid-base extraction workflow for this compound.

Troubleshooting_Logic Start Low Extraction Yield Check_Solvent Is the solvent appropriate? Start->Check_Solvent Change_Solvent Test different solvents (e.g., Methanol, Ethyl Acetate) Check_Solvent->Change_Solvent No Check_pH Is the pH correct for acid-base extraction? Check_Solvent->Check_pH Yes Change_Solvent->Check_pH Adjust_pH Optimize pH for acidic and basic steps Check_pH->Adjust_pH No Check_Particle_Size Is the plant material finely ground? Check_pH->Check_Particle_Size Yes Adjust_pH->Check_Particle_Size Grind_Finer Grind to a finer, consistent particle size Check_Particle_Size->Grind_Finer No Check_Time_Temp Are extraction time and temperature optimized? Check_Particle_Size->Check_Time_Temp Yes Grind_Finer->Check_Time_Temp Optimize_Conditions Systematically vary time and temperature Check_Time_Temp->Optimize_Conditions No Success Improved Yield Check_Time_Temp->Success Yes Optimize_Conditions->Success

Caption: Troubleshooting logic for low extraction yield of this compound.

References

Troubleshooting poor peak resolution in HPLC analysis of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-Methoxyanhydrovobasinediol, focusing on achieving optimal peak resolution.

Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems I might encounter?

A: The most common issues affecting peak resolution are peak broadening, tailing, fronting, and splitting.[1][2][3] Each indicates different underlying problems with your sample, method, or HPLC system.[1]

  • Broad Peaks: Peaks appear wider than expected, which can decrease resolution and sensitivity. Common causes include column degradation, mobile phase issues, or excessive system volume (dead volume).[2][3]

  • Peak Tailing: The peak is asymmetrical with a trailing edge that slowly returns to the baseline.[1] This is frequently caused by unwanted secondary interactions between the analyte and the stationary phase, especially common for basic compounds like alkaloids interacting with acidic silanol (B1196071) groups on the column packing.[4][5]

  • Peak Fronting: The peak is asymmetrical with a leading edge that slopes more than the tailing edge.[1][6] This often indicates column overload (injecting too much sample) or poor sample solubility in the mobile phase.[6][7][8]

  • Split Peaks: A single compound appears as two or more merged peaks.[6] This can be caused by a partially blocked column frit, a void at the head of the column, or injecting the sample in a solvent that is much stronger than the mobile phase.[6][9]

Q2: My peak for this compound is tailing significantly. What is the likely cause and how can I fix it?

A: Peak tailing for this compound, an indole (B1671886) alkaloid, is most likely due to secondary interactions with acidic silanol groups on the silica-based column packing.[4] Alkaloids often contain basic nitrogen groups that interact strongly with these sites, leading to poor peak shape.[4]

Solutions:

  • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3.0) can protonate the silanol groups, minimizing their interaction with the basic analyte.[4][9]

  • Use an End-Capped Column: Employ a modern, high-purity, end-capped column. End-capping treats the silica (B1680970) surface to reduce the number of accessible silanol groups.[4][5]

  • Add a Mobile Phase Modifier: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to mask the active silanol sites.

  • Check for Column Overload: While less common for tailing than fronting, overloading the column with too much sample mass can also contribute. Try diluting your sample and reinjecting.[6]

Q3: All the peaks in my chromatogram, not just the analyte, are broad or split. What should I investigate?

A: When all peaks are affected uniformly, the problem likely occurs before the separation begins.[10]

  • Check for a Blocked Frit: The most common cause is a partially blocked inlet frit on the column, which distorts the sample flow path.[10] Try backflushing the column to dislodge particulates. If that fails, the frit or the entire column may need replacement.[10]

  • Inspect for Column Voids: A void or channel in the packing material at the column inlet can cause the sample to travel through different paths, resulting in split peaks.[9] This can be caused by pressure shocks or operating at a pH that dissolves the silica packing.[9] Replacing the column is the usual solution.

  • Examine Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can lead to peak broadening for all compounds.[3] Ensure all connections are made with minimal, appropriate-ID tubing.[5]

Systematic Troubleshooting Guide for Poor Peak Resolution
Q4: I have poor resolution between my this compound peak and a nearby impurity. What is a systematic approach to troubleshoot this?

A: A systematic approach ensures you address the most likely and easiest-to-fix problems first. The resolution of two peaks is governed by column efficiency (N), selectivity (α), and retention factor (k).[11][12] The following workflow helps diagnose the issue.

TroubleshootingWorkflow start Poor Peak Resolution check_system 1. Check System & Column (Efficiency Issues) start->check_system check_method 2. Adjust Method Parameters (Selectivity & Retention Issues) start->check_method system_pressure System Pressure Normal? check_system->system_pressure System Health peak_shape Peak Shape (All Peaks)? Broad/Split check_system->peak_shape Chromatogram adjust_k Increase Retention (k)? check_method->adjust_k Need more separation time adjust_alpha Change Selectivity (α)? check_method->adjust_alpha Peaks are overlapped sol_pressure High Pressure: Check for blockage (frit). Low Pressure: Check for leaks. system_pressure->sol_pressure No sol_peak_shape Problem is Pre-Column: - Check for column void. - Replace guard column. - Check for extra-column volume. peak_shape->sol_peak_shape Yes sol_k Decrease % Organic Solvent in Mobile Phase. adjust_k->sol_k Yes sol_alpha Change Mobile Phase (MeOH vs. ACN). Change Column Chemistry. Adjust pH or Temperature. adjust_alpha->sol_alpha Yes

Fig 1. Systematic workflow for troubleshooting poor HPLC peak resolution.
Quantitative Data: Impact of Parameter Adjustments

Q5: How do common HPLC parameters quantitatively affect peak resolution?

A: Adjusting HPLC parameters can have a predictable effect on resolution. The goal is to maximize the distance between peak centers while keeping peaks narrow.

ParameterRecommended ChangeExpected Effect on ResolutionPotential Drawbacks
Flow Rate DecreaseImproves: Slower flow rates generally increase column efficiency, leading to narrower peaks and better resolution.[13]Increases Analysis Time: Run time will be longer.[13]
Column Temperature DecreaseImproves: Lower temperatures often increase analyte retention, which can improve resolution for some compounds.[13]Increases Backpressure & Run Time: Mobile phase viscosity increases.[11]
Column Temperature IncreaseCan Improve or Worsen: Higher temperatures decrease viscosity, improving efficiency. However, it can also alter selectivity, sometimes for the better, sometimes for the worse.[11]Risk of Analyte Degradation: Sensitive compounds may break down.[13]
Mobile Phase % Organic DecreaseImproves: Reducing the amount of organic solvent (e.g., acetonitrile) increases the retention factor (k), leading to longer retention and often better separation.[11][12]Increases Analysis Time: Peaks will elute later.
Column Particle Size DecreaseImproves: Smaller particles provide higher plate numbers (N), resulting in sharper peaks and significantly better resolution.[11]Increases Backpressure: Requires a system capable of handling higher pressures (UHPLC).
Column Length IncreaseImproves: A longer column increases the plate number (N), providing more opportunity for separation.[11]Increases Analysis Time & Backpressure. [11]
Injection Volume DecreaseImproves: Large injection volumes, especially of a strong sample solvent, can cause peak broadening or fronting.[6][13]Decreases Sensitivity: Signal-to-noise ratio will be lower.
Experimental Protocols
Q6: Can you provide a detailed protocol for method optimization to improve peak resolution?

A: This protocol outlines a systematic approach to modify an existing HPLC method to resolve co-eluting peaks for this compound.

Objective: To achieve baseline resolution (Rs > 1.5) between this compound and co-eluting impurities.

Initial Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60% Acetonitrile (B52724), 40% Water w/ 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Temperature: 35°C

  • Injection Volume: 10 µL

Methodology:

  • Step 1: Confirm System Suitability & Problem

    • Prepare a fresh mobile phase and sample.

    • Equilibrate the system until a stable baseline is achieved.

    • Perform a blank injection (mobile phase only) to check for ghost peaks.[2]

    • Inject a standard of this compound to confirm its retention time and peak shape.

    • Inject the sample mixture to confirm the poor resolution issue.

  • Step 2: Optimize Retention Factor (k)

    • Goal: Increase the retention time to allow more time for separation.

    • Action: Decrease the percentage of the organic solvent in the mobile phase.[11]

    • Procedure:

      • Adjust the mobile phase to 55% Acetonitrile. Equilibrate and inject the sample.

      • If resolution is improving but not sufficient, decrease further to 50% Acetonitrile.

      • Note: Aim for a retention factor (k) between 2 and 10 for the main peak.

  • Step 3: Optimize Selectivity (α)

    • Goal: Change the relative spacing of the peaks. This is the most powerful way to improve resolution.[11][12]

    • Action 3a: Change Organic Modifier.

      • Procedure: Prepare a new mobile phase substituting methanol (B129727) for acetonitrile at a concentration that gives similar retention (e.g., if 50% ACN was used, try ~60% MeOH). Methanol and acetonitrile have different selectivities and can change peak elution order.[11]

    • Action 3b: Adjust Mobile Phase pH.

      • Procedure: Since this compound is an alkaloid, its charge state is pH-dependent. Adjusting the pH of the aqueous portion of the mobile phase (e.g., from pH 3.0 to pH 4.5 using a suitable buffer) can dramatically alter retention and selectivity.[9] Ensure the pH is within the stable range for your column.

    • Action 3c: Change Stationary Phase.

      • Procedure: If changes to the mobile phase are insufficient, try a column with a different stationary phase chemistry (e.g., a Phenyl-Hexyl or a Polar-Embedded phase). This will provide different chemical interactions and alter selectivity.[11]

  • Step 4: Optimize Efficiency (N)

    • Goal: Make the peaks narrower.

    • Action: If resolution is still marginal, consider using a column with smaller particles (e.g., 3.5 µm or sub-2 µm) or a longer column (e.g., 250 mm).[11]

    • Procedure: Install the new column, equilibrate, and inject the sample using the best mobile phase conditions identified in Steps 2 and 3. Be aware that this will likely increase system backpressure.[11][13]

  • Step 5: Final Verification

    • Once acceptable resolution is achieved, perform multiple injections to confirm the method's reproducibility.

    • Document all final method parameters.

References

Addressing stability issues of N-Methoxyanhydrovobasinediol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methoxyanhydrovobasinediol. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) will help you anticipate and resolve common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my this compound solution over a short period at room temperature. What is the likely cause?

A1: Indole (B1671886) alkaloids, such as this compound, can be susceptible to degradation under ambient conditions. The instability could be due to several factors including hydrolysis, oxidation, or photodegradation. The rate of degradation is often accelerated by exposure to light and elevated temperatures. For routine handling, it is recommended to prepare solutions fresh and store them at low temperatures (e.g., 2-8 °C for short-term and -20 °C or -80 °C for long-term storage) and protected from light.

Q2: My solution of this compound has developed a yellowish tint after being on the lab bench. Does this indicate degradation?

A2: A change in color, such as the appearance of a yellow tint, is a common indicator of chemical degradation, particularly for compounds with complex ring structures like indole alkaloids. This could be a result of oxidation or photodegradation, leading to the formation of chromophoric degradation products. It is crucial to perform analytical tests, such as HPLC-UV or LC-MS, to confirm the presence of impurities and quantify the extent of degradation.

Q3: In what types of solvents is this compound expected to be most stable?

A3: While specific data for this compound is limited, indole alkaloids generally exhibit greater stability in aprotic organic solvents compared to aqueous solutions. For aqueous buffers, the pH is a critical factor. Acidic or alkaline conditions can catalyze hydrolysis or other degradation pathways. It is advisable to perform a buffer screening study to determine the optimal pH for stability. As a starting point, consider buffers in the slightly acidic to neutral pH range (e.g., pH 4-7).

Q4: Are there any specific handling precautions I should take when working with this compound solutions?

A4: Yes, due to its potential sensitivity, it is recommended to handle this compound with the following precautions:

  • Light Protection: Use amber vials or wrap containers with aluminum foil to protect the solution from light.

  • Temperature Control: Prepare and handle solutions on ice or a cold plate when possible. Store stock solutions and dilutions at recommended low temperatures.

  • Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Fresh Preparation: Always prepare working solutions fresh from a properly stored stock solution for the most reliable and reproducible results.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with this compound in solution.

Issue 1: Rapid Loss of Purity or Concentration

Possible Causes & Troubleshooting Steps:

Possible Cause Identification Troubleshooting Steps
Hydrolysis Purity loss is pH-dependent. Run a forced degradation study with acidic and basic conditions.- Determine the optimal pH for stability by conducting a buffer screening study.- Prepare solutions in a buffer where the compound is most stable.
Oxidation Degradation is accelerated by exposure to air or the presence of oxidizing agents.- Use degassed solvents.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Consider the addition of antioxidants (e.g., ascorbic acid, BHT), but verify compatibility with your experimental system.
Photodegradation Degradation occurs upon exposure to ambient or UV light.- Handle the compound and its solutions in a dark room or under amber light.- Use amber-colored vials or wrap containers in aluminum foil.
Thermal Degradation Purity loss is observed at room temperature or elevated temperatures.- Prepare and store solutions at low temperatures (2-8 °C for short-term, -20 °C or -80 °C for long-term).- Avoid repeated freeze-thaw cycles.
Issue 2: Poor Reproducibility of Experimental Results

Possible Causes & Troubleshooting Steps:

Possible Cause Identification Troubleshooting Steps
Inconsistent Solution Preparation High variability between different batches of prepared solutions.- Standardize the solution preparation protocol.- Always use freshly prepared solutions for critical experiments.
Degradation During Experiment Results vary depending on the duration of the experiment.- Assess the stability of this compound under the specific experimental conditions (e.g., temperature, buffer, light exposure).- If unstable, modify the experimental protocol to minimize exposure to harsh conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways of this compound.[1][2][3][4]

Objective: To determine the intrinsic stability of this compound and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Keep the solid compound and the stock solution at 60 °C for 24 and 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24 and 48 hours.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Table 1: Example Data from a Forced Degradation Study

Stress Condition Duration (hours) This compound Remaining (%) Number of Degradation Products
0.1 M HCl (60 °C)2485.22
0.1 M NaOH (60 °C)2478.53
3% H₂O₂ (RT)2465.14
Heat (60 °C, solid)4898.91
Light (Sunlight)4892.32
Protocol 2: pH-Rate Profile Study

Objective: To determine the effect of pH on the stability of this compound in aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 40 °C) and protect them from light.

  • Sample Analysis: At predetermined time intervals, withdraw samples and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH will reveal the pH-rate profile.

Table 2: Example pH-Rate Profile Data

pH Buffer System Degradation Rate Constant (k) at 40 °C (day⁻¹) Half-life (t₁/₂) (days)
2.0Citrate0.0858.15
4.0Citrate0.02133.0
6.0Phosphate0.01546.2
8.0Phosphate0.04515.4
10.0Borate0.1205.78

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_analysis Analysis & Identification cluster_solution Solution & Mitigation start Instability Observed (e.g., Purity Loss) forced_degradation Perform Forced Degradation Study start->forced_degradation ph_profile Conduct pH-Rate Profile Study start->ph_profile photostability Assess Photostability start->photostability identify_cause Identify Primary Degradation Pathway(s) forced_degradation->identify_cause ph_profile->identify_cause photostability->identify_cause optimize_storage Optimize Storage (Temp, Light, Atmosphere) identify_cause->optimize_storage  Oxidation,  Thermal,  Photodegradation adjust_formulation Adjust Formulation (pH, Excipients) identify_cause->adjust_formulation  Hydrolysis (pH-dependent) modify_protocol Modify Experimental Protocol identify_cause->modify_protocol  Process-related

Caption: Workflow for troubleshooting stability issues.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products NMAD This compound (Parent Compound) acid Acid (e.g., HCl) NMAD->acid base Base (e.g., NaOH) NMAD->base oxidation Oxidation (e.g., H₂O₂) NMAD->oxidation light Light (UV/Vis) NMAD->light heat Heat NMAD->heat hydrolysis_prod Hydrolysis Products acid->hydrolysis_prod base->hydrolysis_prod oxidation_prod Oxidation Products oxidation->oxidation_prod photo_prod Photodegradation Products light->photo_prod thermal_prod Thermal Degradation Products heat->thermal_prod

Caption: Forced degradation pathways overview.

References

Overcoming challenges in the chemical synthesis of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N-Methoxyanhydrovobasinediol

Welcome to the technical support center for the chemical synthesis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this complex indole (B1671886) alkaloid.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Question: I am observing low yields in the key cyclization step to form the polycyclic core. What are the potential causes and how can I optimize this reaction?

Answer:

Low yields in cyclization reactions for complex indole alkaloids are a common challenge. Several factors could be contributing to this issue:

  • Substrate Purity: The purity of the acyclic precursor is critical. Trace impurities can interfere with the catalyst and the reaction mechanism.

    • Solution: Ensure the precursor is highly purified before the cyclization step. Techniques such as flash chromatography, recrystallization, or preparative HPLC should be employed. Characterize the purified precursor thoroughly using NMR and mass spectrometry to confirm its identity and purity.

  • Reaction Conditions: The temperature, pressure, and reaction time can significantly impact the efficiency of the cyclization.

    • Solution: A systematic optimization of reaction conditions is recommended. This can be done using a design of experiments (DoE) approach to efficiently screen a range of temperatures and reaction times.

  • Catalyst Activity: The choice and activity of the catalyst are crucial, especially in metal-catalyzed cyclizations.

    • Solution: If using a metal catalyst, ensure it is fresh and from a reliable source. Consider screening different catalysts and ligands. For instance, in related syntheses of Gelsemium alkaloids, gold-catalyzed cycloisomerizations have been shown to be effective.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and yield.

    • Solution: Screen a variety of solvents with different properties. Anhydrous and deoxygenated solvents are often necessary for sensitive catalytic reactions.

Question: I am struggling with controlling the stereochemistry at the spirocyclic center. What strategies can I employ to improve stereoselectivity?

Answer:

Achieving the correct stereochemistry is a significant hurdle in the synthesis of many complex natural products.

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the substrate or chiral ligands on the metal catalyst can induce asymmetry and favor the formation of the desired stereoisomer.

    • Solution: For asymmetric metal catalysis, ligands such as chiral phosphoramidites or bisphosphines have been used successfully in related systems.[1] Chiral auxiliaries can be attached to the precursor and cleaved at a later stage.

  • Substrate Control: The inherent stereochemistry of the precursor can direct the stereochemical outcome of the cyclization.

    • Solution: Carefully design the synthesis of the precursor to install stereocenters that will favor the desired diastereomer in the key bond-forming step.

  • Biomimetic Approaches: Mimicking the proposed biosynthetic pathway can sometimes lead to the desired stereochemical outcome.[2][3]

    • Solution: Investigate the proposed biosynthesis of related vobasine (B1212131) alkaloids for inspiration on key transformations that may proceed with high stereoselectivity.

Question: My final product is difficult to purify, and I observe persistent impurities. What are some effective purification strategies?

Answer:

The purification of polar, polycyclic alkaloids can be challenging due to their physical properties.

  • Chromatographic Techniques:

    • Solution: A combination of chromatographic methods is often necessary. Start with flash column chromatography on silica (B1680970) gel or alumina, using a carefully optimized solvent system. For final purification, reverse-phase HPLC (preparative) is often effective for separating closely related isomers and impurities.

  • Recrystallization:

    • Solution: If the final compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining material of high purity. Experiment with a range of solvents and solvent mixtures.

  • Salt Formation:

    • Solution: As this compound is an alkaloid, it is basic. Formation of a salt (e.g., hydrochloride or tartrate) can alter its solubility and crystallinity, potentially facilitating purification by recrystallization. The freebase can be regenerated after purification.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the total synthesis of a vobasine-type alkaloid like this compound?

A1: Based on the synthesis of structurally related alkaloids, the key challenges and therefore most critical steps often include:

  • The construction of the complex, caged polycyclic core structure.[4]

  • The stereoselective formation of multiple stereocenters, particularly any quaternary carbons.

  • The introduction of the N-methoxy group, which may require specific and mild reaction conditions to avoid side reactions.[5]

Q2: Are there any known side reactions to be aware of during the synthesis?

A2: While specific side reactions for this compound are not documented, general side reactions in indole alkaloid synthesis include:

  • Over-oxidation or undesired oxidation of the indole nucleus.

  • Epimerization of stereocenters under harsh basic or acidic conditions.

  • Rearrangement of the carbon skeleton, particularly under acidic conditions or during certain transition-metal-catalyzed reactions.

  • Dimerization of reactive intermediates.

Q3: What analytical techniques are essential for characterizing intermediates and the final product?

A3: A comprehensive suite of analytical techniques is necessary:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for structural elucidation of the complex carbon skeleton and for determining relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition (molecular formula).

  • X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous confirmation of the structure and absolute stereochemistry.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess if an asymmetric synthesis is performed.

Data Presentation

Table 1: Troubleshooting Guide for a Hypothetical Key Cyclization Step

Problem Potential Cause Recommended Action Expected Outcome
Low Yield (<20%)Inactive catalystUse freshly opened catalyst; screen different catalysts (e.g., Au, Pd, Rh based)Yield improvement to >50%
Non-optimal temperatureScreen temperatures from 25 °C to 100 °CIdentify optimal temperature for maximum yield
Impure starting materialRe-purify precursor by column chromatography or recrystallizationImproved yield and cleaner reaction profile
Poor DiastereoselectivityAchiral reaction conditionsEmploy a chiral ligand or a chiral auxiliaryImprovement in diastereomeric ratio from 1:1 to >10:1
Incomplete ConversionInsufficient reaction timeMonitor reaction by TLC/LC-MS and extend reaction timeFull consumption of starting material

Table 2: Comparison of Purification Methods for the Final Product

Purification Method Stationary Phase Mobile Phase Typical Purity Achieved Advantages Disadvantages
Flash ChromatographySilica GelDichloromethane/Methanol gradient85-95%High capacity, relatively fastMay not separate close-eluting isomers
Preparative HPLCC18 Reverse PhaseAcetonitrile/Water with 0.1% TFA>98%High resolution, excellent for final purificationLower capacity, more time-consuming
Recrystallization-Ethanol/Ethyl Acetate (B1210297)>99%High purity, scalableRequires a crystalline solid, solvent screening needed

Experimental Protocols

Protocol 1: General Procedure for a Gold-Catalyzed Cycloisomerization (Hypothetical)

This protocol is based on methodologies used in the synthesis of related Gelsemium alkaloids and serves as a starting point.[1]

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the acyclic precursor (1.0 eq) in anhydrous and deoxygenated 1,2-dichloroethane (B1671644) (0.01 M).

  • Catalyst Addition: To the solution, add the gold catalyst, for example, [Au(I)Cl(L)] (0.05 eq), where L is a chiral phosphine (B1218219) ligand, followed by a silver salt co-catalyst such as AgSbF₆ (0.05 eq).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and filter it through a short plug of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate followed by dichloromethane/methanol).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Acyclic Precursor dissolve Dissolve in Anhydrous Solvent start->dissolve add_catalyst Add Gold Catalyst & Co-catalyst dissolve->add_catalyst heat Heat to Optimized Temperature add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor filter Filter through Celite monitor->filter concentrate Concentrate in vacuo filter->concentrate purify Column Chromatography concentrate->purify end Purified Product purify->end

Caption: A generalized experimental workflow for a key cyclization step.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield purity Impure Starting Material? start->purity conditions Suboptimal Conditions? start->conditions catalyst Inactive Catalyst? start->catalyst repurify Re-purify Precursor purity->repurify optimize Optimize T, t, Solvent conditions->optimize fresh_catalyst Use Fresh/New Catalyst catalyst->fresh_catalyst

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Interpreting Complex NMR Spectra of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of complex NMR spectra, with a focus on N-Methoxyanhydrovobasinediol. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum of the alkaloid sample shows very broad peaks. What are the common causes and potential solutions?

A1: Peak broadening in the NMR spectra of complex molecules like this compound can arise from several factors:

  • Chemical Exchange: The molecule may be undergoing conformational changes or tautomerization on the NMR timescale. Running the experiment at different temperatures (variable temperature NMR) can often sharpen the signals by favoring one conformer or by increasing the exchange rate to produce a sharper, averaged signal.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. This can be addressed by treating the sample with a chelating agent or by re-purification.

  • Sample Preparation Issues: High sample concentration can increase viscosity, and poor solubility can lead to non-homogeneity, both causing broader peaks. Ensure your sample is fully dissolved and consider using a lower concentration. Additionally, improper shimming of the NMR instrument will lead to broad and distorted peak shapes.

  • Quadrupolar Broadening: For nitrogen-containing compounds like alkaloids, the ¹⁴N nucleus has a quadrupole moment that can cause broadening in adjacent proton and carbon signals.

Q2: The signals in my ¹H NMR spectrum, particularly in the aromatic and aliphatic regions, are heavily overlapped. How can I resolve them?

A2: Signal overlap is a common challenge with complex alkaloids due to the large number of protons in similar chemical environments. Here are several strategies to resolve overlapping signals:

  • Change the Solvent: Using a different deuterated solvent can induce changes in chemical shifts (a "solvent effect"), which may be sufficient to resolve the overlap. Aromatic solvents like benzene-d6 (B120219) or pyridine-d5 (B57733) are known to cause significant shifts compared to chloroform-d.

  • Increase Magnetic Field Strength: If accessible, re-running the sample on a higher-field NMR spectrometer will increase the dispersion of signals.

  • Utilize 2D NMR Experiments: Two-dimensional NMR is a powerful tool for resolving overlap.[1]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems even when signals are crowded.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the signals over a much wider carbon chemical shift range.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule.

Q3: I am having trouble identifying the quaternary carbons in my ¹³C NMR spectrum. Why are their signals so weak, and how can I be sure of their assignment?

A3: Quaternary carbon signals are typically much weaker than those of protonated carbons for two main reasons: they lack the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons receive during standard proton-decoupled experiments, and they often have longer relaxation times. To confidently identify them:

  • Increase the Number of Scans: A longer acquisition time will improve the signal-to-noise ratio for these weak signals.

  • Use HMBC: The HMBC experiment is excellent for identifying quaternary carbons, as you will see correlations from nearby protons to the quaternary carbon. For example, protons on methyl groups or aromatic protons will show cross-peaks to the quaternary carbons they are 2 or 3 bonds away from.

Troubleshooting Guides

Guide 1: Low Signal-to-Noise Ratio

If your spectrum suffers from a low signal-to-noise ratio, follow these steps:

  • Check Sample Concentration: Ensure you have a sufficient amount of your sample dissolved. For ¹³C NMR, a higher concentration is generally required than for ¹H NMR.

  • Increase Acquisition Time: Double the number of scans to theoretically increase the signal-to-noise ratio by a factor of √2.

  • Check Instrument Tuning and Matching: Ensure the NMR probe is correctly tuned to the resonance frequency of the nucleus being observed.

  • Verify Sample Purity: Impurities can sometimes suppress the signal of the compound of interest.

Guide 2: Phasing and Baseline Correction Issues

Incorrect phasing and baseline can make integration and peak picking unreliable.

  • Manual Phasing: Use the manual phasing controls in your NMR software. Start with the zero-order phase correction to make the largest peaks symmetrical, then adjust the first-order phase correction to level the peaks across the entire spectrum.

  • Baseline Correction: After phasing, apply a baseline correction algorithm. A polynomial fitting function is often effective at removing broad humps and distortions in the baseline.

Data Presentation: Predicted NMR Data for this compound

The following table outlines the expected types of protons and carbons in this compound and their typical chemical shift ranges based on general data for indole (B1671886) alkaloids.[2][3][4][5] This table should be used as a template for assigning experimentally obtained data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional Group/Proton TypePredicted ¹H Chemical Shift (δ ppm)Predicted ¹³C Chemical Shift (δ ppm)
Indole Aromatic Protons (4H)6.5 - 7.6110 - 140
Vinylic Proton (1H)5.0 - 6.0120 - 140
Protons adjacent to N2.5 - 4.045 - 65
Protons adjacent to O (in diol)3.5 - 4.560 - 80
N-OCH₃ Protons (3H)3.5 - 4.250 - 65
Aliphatic/Alicyclic Protons1.0 - 3.020 - 60
C=C (Vinylic Carbons)-120 - 145
Indole Quaternary Carbons-125 - 150
Aliphatic Quaternary Carbons-35 - 55

Experimental Protocols

Protocol 1: High-Resolution 1D and 2D NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a clean vial.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Securely cap the NMR tube and label it clearly.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity. For complex molecules, good shimming is critical.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum with 16 to 64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to detect all carbons, especially quaternary ones.

  • 2D NMR Acquisition:

    • gCOSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H coupling networks.

    • gHSQC: Acquire a gradient-selected HSQC spectrum to determine one-bond ¹H-¹³C correlations.

    • gHMBC: Acquire a gradient-selected HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds), which are essential for connecting spin systems and identifying quaternary carbons. Optimize the long-range coupling delay for an expected J-coupling of 8-10 Hz.

Mandatory Visualization

troubleshooting_workflow cluster_start Initial Observation cluster_problem Problem Identification cluster_solutions_broad Solutions for Broad Peaks cluster_solutions_overlap Solutions for Overlap cluster_end Outcome start Complex/Poorly Resolved NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks Analyze Peak Shape overlap Overlapping Signals? broad_peaks->overlap No / Resolved check_conc Check Concentration & Solubility broad_peaks->check_conc Yes change_solvent Change Solvent (e.g., to Benzene-d6) overlap->change_solvent Yes end_node Improved, Interpretable Spectrum overlap->end_node No vt_nmr Run Variable Temperature (VT) NMR check_conc->vt_nmr re_purify Re-purify / Use Chelating Agent vt_nmr->re_purify re_purify->end_node higher_field Use Higher Field Spectrometer change_solvent->higher_field run_2d_nmr Run 2D NMR (COSY, HSQC, HMBC) higher_field->run_2d_nmr run_2d_nmr->end_node

Caption: A troubleshooting workflow for common issues in NMR spectra of complex molecules.

structure_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_interpretation Structure Assembly cluster_final Final Structure proton_nmr Acquire ¹H NMR proton_info Proton Count, Chemical Shifts, Coupling Patterns proton_nmr->proton_info cosy Run COSY proton_nmr->cosy carbon_nmr Acquire ¹³C NMR carbon_info Carbon Count & Types (CH₃, CH₂, CH, Cq) carbon_nmr->carbon_info carbon_nmr->cosy hsqc Run HSQC cosy->hsqc Identifies ¹H-¹H spin systems hmbc Run HMBC hsqc->hmbc Assigns ¹H to direct ¹³C fragments Assemble Fragments using HMBC hmbc->fragments Connects fragments via 2-3 bond correlations stereochem Determine Stereochemistry (NOESY/ROESY) fragments->stereochem final_structure Propose Final Structure stereochem->final_structure

Caption: A standard workflow for the structural elucidation of a novel compound using NMR.

References

Minimizing matrix effects in LC-MS/MS analysis of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of N-Methoxyanhydrovobasinediol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to signal suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] The most common matrix effect is ion suppression, particularly when using Electrospray Ionization (ESI).[5][6]

Q2: What causes matrix effects?

A2: Matrix effects are caused by endogenous or exogenous components in the sample that co-elute with the analyte of interest.[2] A primary cause in bioanalysis (e.g., plasma or serum samples) is the presence of phospholipids (B1166683) from cell membranes, which are notorious for causing ion suppression.[5][7] Other contributing substances can include salts, proteins, detergents, and dosing vehicles.[2][8] These interfering compounds can compete with the analyte for ionization, alter the physical properties of the ESI droplets (like viscosity and surface tension), or co-precipitate with the analyte, thereby reducing the number of analyte ions that reach the mass spectrometer detector.[1][9]

Q3: How can I assess the presence and severity of matrix effects?

A3: There are two primary methods to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column.[3][10] Any dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[3][11]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common quantitative method. It involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte concentration in a neat (pure) solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[2][10][12]

Q4: What is the role of an internal standard in mitigating matrix effects?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all samples, calibrators, and quality controls. The most effective type is a Stable Isotope-Labeled (SIL) internal standard, which is considered the gold standard.[3][13] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[12][13][14] By calculating the ratio of the analyte peak area to the IS peak area, variations caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[11][13] However, it is crucial that the SIL-IS and the analyte co-elute perfectly, as even slight chromatographic shifts can lead to differing degrees of ion suppression.[13][14]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, a small molecule alkaloid, where matrix effects are a likely cause.

Issue 1: Poor reproducibility and accuracy in quantitative results.

Possible Cause Troubleshooting Steps
Significant Matrix Effect 1. Assess Matrix Effect: Quantitatively determine the extent of ion suppression or enhancement using the post-extraction spike method.[10] 2. Improve Sample Preparation: Your current method may not be removing sufficient matrix components. Consider switching from a simple Protein Precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5][8] 3. Optimize Chromatography: Modify your LC gradient to better separate this compound from the regions of ion suppression identified by post-column infusion.[3][12] 4. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard of this compound to compensate for variability.[13]
Inconsistent Sample Preparation 1. Review Protocol: Ensure the sample preparation protocol is followed precisely for every sample. 2. Automate: If possible, use automated liquid handlers or 96-well plate formats to minimize human error and improve consistency.

Issue 2: Low signal intensity or analyte peak is not detected.

Possible Cause Troubleshooting Steps
Severe Ion Suppression 1. Dilute the Sample: A simple first step is to dilute the sample extract.[3][10] This reduces the concentration of interfering matrix components, although it may compromise the limit of quantitation. 2. Change Ionization Source: Electrospray Ionization (ESI) is highly susceptible to matrix effects.[5] If available, test Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to suppression.[6][9] 3. Enhance Sample Cleanup: Use a more selective sample preparation method. HybridSPE®, which combines protein precipitation with phospholipid removal, is highly effective at reducing major sources of suppression.[15]
Poor Analyte Recovery 1. Optimize Extraction: Re-evaluate your sample preparation protocol (e.g., LLE solvent pH, SPE sorbent type, elution solvent) to ensure maximum recovery of this compound.
Instrument Settings 1. Tune and Calibrate: Ensure the mass spectrometer is properly tuned and calibrated for your specific analyte.[8]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is one of the most effective ways to combat matrix effects.[5][12] The following table summarizes the relative effectiveness of common techniques for bioanalysis.

Technique Principle Effectiveness in Removing Phospholipids Relative Matrix Effect Analyst Time/Complexity
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent (e.g., Acetonitrile).Poor[15]High[15][16]Low
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases.Moderate to GoodModerateModerate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.GoodLow to Moderate[15]High
HybridSPE®-Phospholipid Combines PPT with specific retention of phospholipids on a zirconia-coated sorbent.Excellent[15]Very Low[15]Moderate

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Extraction Spike

  • Prepare Blank Matrix Extract: Extract a blank plasma sample using your established sample preparation protocol.

  • Prepare Neat Solution (A): Spike this compound into the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

  • Prepare Post-Spike Sample (B): Spike the same concentration of this compound into the blank matrix extract from step 1.

  • Analysis: Inject both solutions into the LC-MS/MS system and record the peak areas.

  • Calculation: Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100% A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Alkaloid Extraction from Plasma

This is a general protocol for a mixed-mode cation exchange SPE, often effective for basic compounds like alkaloids.[5]

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash:

    • Wash 1: Pass 1 mL of 0.1 M acetic acid to remove general interferences.

    • Wash 2: Pass 1 mL of methanol to remove phospholipids and other organic-soluble interferences.

  • Elute: Elute this compound by passing 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualized Workflows

Workflow_Matrix_Effect_Mitigation General Workflow for Minimizing Matrix Effects A Sample Collection (e.g., Plasma) B Add Internal Standard (SIL-IS) A->B Compensation C Sample Preparation (PPT, LLE, or SPE) B->C D LC Separation C->D Cleanup G Assess Matrix Effect (Post-Extraction Spike) C->G E MS/MS Detection D->E Separation D->G F Data Analysis (Analyte/IS Ratio) E->F H Optimize Method G->H Effect > 15%? H->C Improve Cleanup H->D Improve Separation

Caption: Workflow for developing a robust LC-MS/MS method.

Troubleshooting_Decision_Tree Troubleshooting Ion Suppression start Poor Reproducibility or Low Signal q1 Is a SIL-IS used? start->q1 a1_yes Check IS Response. Is it stable? q1->a1_yes Yes a1_no Implement SIL-IS (Highest Priority) q1->a1_no No q2 Assess Matrix Effect (Post-Extraction Spike) a1_yes->q2 Yes a2_no Investigate Other Causes (e.g., Recovery, Instrument Fault) a1_yes->a2_no No (IS Unstable) end Method Optimized a1_no->end a2_result Significant Suppression (>15-20%)? q2->a2_result a2_yes Improve Sample Prep (e.g., PPT -> SPE) a2_result->a2_yes Yes a2_result->a2_no No a2_yes->end

Caption: Decision tree for troubleshooting matrix effects.

References

How to avoid degradation of N-Methoxyanhydrovobasinediol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to mitigate the degradation of N-Methoxyanhydrovobasinediol during sample preparation. The following troubleshooting guides and FAQs are designed to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing lower than expected concentrations of this compound in my plasma samples. What could be the cause?

A1: Lower than expected concentrations are often due to degradation of the analyte during sample collection, processing, or storage. Key factors that can contribute to the degradation of this compound include enzymatic activity in biological matrices, inappropriate pH, exposure to high temperatures, and light sensitivity. It is crucial to evaluate your sample handling workflow to identify potential sources of degradation.

Q2: What are the primary sources of enzymatic degradation for analytes in plasma?

A2: The primary enzymes in plasma responsible for the degradation of drug molecules are esterases, including carboxylesterases and cholinesterases, as well as peptidases and nucleases.[1] These enzymes can hydrolyze susceptible functional groups in the analyte, leading to significant loss.

Q3: How can I prevent enzymatic degradation of this compound in my samples?

A3: To prevent enzymatic degradation, it is recommended to add enzyme inhibitors to your collection tubes before sample collection. For esterases, inhibitors such as sodium fluoride (B91410) or phenylmethylsulfonyl fluoride (PMSF) can be effective.[1] It is essential to identify the type of enzyme responsible for degradation to select a potent inhibitor.[1] Additionally, keeping the samples at low temperatures throughout the preparation process is a critical step in reducing enzymatic activity.[1]

Q4: What is the optimal temperature for handling and storing samples containing this compound?

A4: Lowering the temperature is a common and effective strategy for stabilizing small molecules in biological samples.[1] For short-term handling and processing, samples should be kept on ice (0-4°C). For long-term storage, samples should be frozen at -20°C or, for enhanced stability, at -80°C. The rate of chemical degradation reactions significantly decreases at lower temperatures.[1]

Q5: Can the pH of the sample affect the stability of this compound?

A5: Yes, pH can significantly impact the stability of an analyte. Extreme pH values should be avoided as they can cause both degradation of the analyte and precipitation of plasma components.[1] It is advisable to maintain a stable pH by adding appropriate buffers like phosphate (B84403), citrate, or bicarbonate to the biological samples.[1] The optimal pH for this compound stability should be determined experimentally.

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation to Minimize Degradation
  • Pre-cool Collection Tubes: Before blood collection, pre-cool tubes containing anticoagulant (e.g., K2-EDTA) on ice.

  • Add Stabilizers (Optional but Recommended):

    • To inhibit esterase activity, add a final concentration of 1-2 mg/mL of sodium fluoride or a 10 mM stock of phenylmethylsulfonyl fluoride (PMSF) to the collection tubes.

    • To maintain a stable pH, consider adding a small volume of a concentrated phosphate buffer solution (e.g., 1 M, pH 7.4) to the collection tube, ensuring the final pH of the plasma will be within a stable range.

  • Blood Collection: Collect blood samples and immediately mix gently with the anticoagulant and stabilizers by inverting the tube 8-10 times.

  • Immediate Cooling: Place the collected blood samples immediately on ice or in a refrigerated centrifuge.

  • Centrifugation: Centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.

  • Plasma Aliquoting: Immediately after centrifugation, transfer the plasma supernatant to pre-labeled, cryo-resistant polypropylene (B1209903) tubes. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the plasma aliquots at -80°C until analysis.

Data Presentation

Table 1: Hypothetical Influence of Temperature on this compound Stability in Plasma

Temperature (°C)Incubation Time (hours)Analyte Recovery (%)
25 (Room Temperature)275%
4 (On Ice)295%
-202498%
-8024>99%

Table 2: Hypothetical Effect of pH on this compound Stability in Plasma at 4°C

pHIncubation Time (hours)Analyte Recovery (%)
4.0480%
6.0492%
7.4499%
8.5488%

Visualizations

Workflow for Minimizing this compound Degradation cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage & Analysis CollectBlood 1. Collect Blood in Pre-cooled Tubes (with Anticoagulant) AddInhibitors 2. Add Enzyme Inhibitors & pH Buffers Mix 3. Gently Mix Cool 4. Immediate Cooling (On Ice) Mix->Cool Centrifuge 5. Centrifuge at 4°C Cool->Centrifuge Aliquot 6. Aliquot Plasma Supernatant Centrifuge->Aliquot Store 7. Store at -80°C Aliquot->Store Analyze 8. Thaw on Ice & Analyze Promptly Store->Analyze Potential Degradation Pathways & Mitigation Strategies cluster_degradation Degradation Factors cluster_mitigation Mitigation Strategies Analyte This compound in Biological Matrix Enzymes Enzymatic Activity (e.g., Esterases) Analyte->Enzymes Temp High Temperature Analyte->Temp pH Unfavorable pH Analyte->pH Inhibitors Add Enzyme Inhibitors Enzymes->Inhibitors LowTemp Low Temperature (Ice, -80°C) Temp->LowTemp Buffer pH Buffering pH->Buffer

References

Technical Support Center: Optimizing Cell Viability in Cytotoxicity Assays with N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell viability in cytotoxicity assays using N-Methoxyanhydrovobasinediol.

Troubleshooting Guides

This section addresses specific issues that may arise during cytotoxicity experiments with this compound, offering step-by-step solutions.

Issue 1: Low or No Cytotoxic Effect Observed

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Compound Concentration Too Low Perform a dose-response experiment with a wider range of this compound concentrations (e.g., from nanomolar to micromolar).[1]
Insufficient Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time for observing a cytotoxic effect.[1]
Compound Inactivity in the Chosen Cell Line Verify the compound's activity in a different, potentially more sensitive cell line.[1]
Compound Degradation Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of the compound as recommended by the supplier.
Low Cell Seeding Density The number of viable cells may be too low to generate a detectable signal. Determine the optimal cell seeding density through a cell titration experiment.

Issue 2: High Variability Between Replicate Wells

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during seeding to avoid clumps and ensure a homogenous distribution in each well.
Uneven Compound Distribution Mix the this compound solution thoroughly before and during addition to the wells.
"Edge Effects" in the Microplate The outer wells of a microplate are more prone to evaporation and temperature changes.[2] To minimize this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from data analysis.[2]
Pipetting Errors Use calibrated pipettes and consistent pipetting techniques. For 96-well plates, consider using a multichannel pipette for adding reagents.

Issue 3: Compound Precipitation in Culture Medium

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Poor Solubility of this compound This compound is an alkaloid and may have limited solubility in aqueous solutions.[3][4] Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls.
Interaction with Medium Components Visually inspect the wells under a microscope for any precipitate.[5] If precipitation occurs, try pre-diluting the compound in a small volume of serum-free medium before adding it to the wells containing serum-supplemented medium.
Incorrect pH of the Medium Ensure the culture medium is at the correct physiological pH after the addition of the compound solution.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and what is its expected effect on cells?

This compound is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, such as Gelsemium elegans.[3][4] It has been investigated for its potential anti-inflammatory and anticancer activities.[3] Its mode of action is believed to involve the modulation of key biochemical pathways within the cell, which can lead to cytotoxicity in cancer cell lines.[3]

Q2: How should I prepare and store this compound?

It is recommended to prepare a concentrated stock solution of this compound in a high-purity solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light. For experiments, thaw an aliquot and dilute it to the final working concentration in the culture medium immediately before use.

Assay-Specific Questions

Q3: My MTT/XTT assay results show a color change in the wells with this compound but without cells. What could be the cause?

Some natural compounds can directly reduce tetrazolium salts (like MTT or XTT) to their colored formazan (B1609692) products, leading to a false-positive signal.[5] To address this, always include a "compound-only" control (wells with medium and this compound at the same concentrations as your experimental wells, but without cells).[5] Subtract the average absorbance of the "compound-only" control from the absorbance of your corresponding experimental wells.

Q4: I am observing a decrease in the cytotoxic effect of this compound at very high concentrations. Is this expected?

This phenomenon, known as a bell-shaped dose-response curve, can sometimes be observed with certain compounds.[5] It could be due to factors like compound precipitation at high concentrations, leading to a lower effective concentration, or complex biological responses.[5] Carefully examine the wells for any precipitate and consider extending the lower end of your concentration range.

Q5: Which cytotoxicity assay is best for use with this compound?

The choice of assay depends on your specific research question and cell type.

  • MTT/XTT assays: Measure metabolic activity. Be mindful of potential interference from the compound itself (see Q3).

  • LDH release assay: Measures membrane integrity by detecting lactate (B86563) dehydrogenase released from damaged cells. This can be a good alternative if you suspect interference with metabolic assays.[5]

  • ATP-based assays (e.g., CellTiter-Glo®): Measure the level of intracellular ATP, which correlates with cell viability. These are generally less susceptible to colorimetric interference.[5]

It is often recommended to use more than one type of cytotoxicity assay to confirm your results.[6]

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on a cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer22.8
HeLaCervical Cancer12.5
HepG2Liver Cancer35.1

Note: These are example data and will vary depending on the experimental conditions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation add_compound Add compound to cells overnight_incubation->add_compound prepare_compound Prepare this compound dilutions prepare_compound->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570nm add_solubilizer->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate % viability and IC50 pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits NMA This compound NMA->Akt Potential Inhibition mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates NMA This compound NMA->Raf Potential Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation_Differentiation Proliferation, Differentiation, Survival Gene_Expression->Proliferation_Differentiation

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized N-Methoxyanhydrovobasinediol and Related Vobasine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized N-Methoxyanhydrovobasinediol, a derivative of the vobasine (B1212131) class of monoterpenoid indole (B1671886) alkaloids. Given the limited specific data on this compound, this document establishes a comparative analysis with its parent compound, vobasine, and other structurally related alkaloids like dregamine and tabernaemontanine. The methodologies presented are standard for the analysis of indole alkaloids and are directly applicable for ensuring the quality and purity of newly synthesized derivatives.[1][2][3]

Vobasine and its related compounds are of significant research interest due to their potential biological activities, including anticancer and antifungal properties.[1][2][4] Ensuring the purity of these compounds is a critical step in research and development to guarantee reproducible and reliable experimental results. This guide outlines the key analytical techniques and presents data in a comparative format to aid researchers in their validation processes.

Comparative Purity Analysis

The purity of a synthesized batch of this compound is compared against purified, commercially available standards of related vobasine alkaloids. The primary method for quantitative purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection, supported by Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation.[5][6]

Table 1: Comparative Purity Data of Vobasine Alkaloids

CompoundPurity by HPLC-UV (280 nm)Retention Time (min)[M+H]⁺ (Observed)Key Impurities Detected
This compound (Synthesized Batch) 98.5%12.8367.2015Unreacted Perivine (0.8%), Oxidation Product (0.4%)
Vobasine (Reference Standard) >99.0%11.2353.2067<0.5%
Dregamine (Reference Standard) >99.0%10.5355.2224<0.5%
Tabernaemontanine (Reference Standard) >99.0%10.7355.2224<0.5%

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible validation of compound purity. The following sections describe the standard operating procedures for the key analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the most widely applied technique for the separation and analysis of alkaloids.[5] This protocol is optimized for vobasine-type alkaloids.

  • Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.[7]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[8][9]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm[1]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase for injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is used to confirm the molecular weight of the synthesized compound and identify any impurities.[3][6]

  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., QToF).

  • Chromatographic Conditions: Same as the HPLC protocol described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: 100-1000 m/z

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

  • Data Analysis: The protonated molecule [M+H]⁺ is used to confirm the molecular formula.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is essential for the unambiguous structural elucidation and verification of the synthesized compound.[1][3][10]

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).[11]

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and confirm the final structure.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal. The obtained spectra are compared with predicted spectra or data from related known compounds.

Visualizations of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_synthesis Synthesis & Purification cluster_validation Purity Validation Synthesis Chemical Synthesis of This compound Crude Crude Product Synthesis->Crude Purification Column Chromatography (Silica Gel) Crude->Purification Purified Purified Compound Purification->Purified HPLC HPLC-UV Analysis (Purity >98%) Purified->HPLC LCMS LC-MS Analysis (Identity Confirmation) Purified->LCMS NMR NMR Spectroscopy (Structural Verification) Purified->NMR Final Validated Pure Compound

Caption: Experimental workflow for the synthesis, purification, and purity validation of this compound.

The biological activity of many indole alkaloids stems from their interaction with various cellular signaling pathways.[12][13] While the specific pathway for this compound is yet to be elucidated, a generalized pathway for related anticancer alkaloids often involves the induction of apoptosis.[4]

G cluster_pathway Apoptotic Signaling Cascade compound N-Methoxyanhydro- vobasinediol receptor Cellular Target (e.g., Receptor/Enzyme) compound->receptor caspase9 Caspase-9 Activation receptor->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a vobasine-type alkaloid.

References

Comparative analysis of the cytotoxic effects of N-Methoxyanhydrovobasinediol and gelsemine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic properties of two indole (B1671886) alkaloids isolated from the medicinal plant Gelsemium elegans.

This guide provides a comparative analysis of the cytotoxic effects of N-Methoxyanhydrovobasinediol and gelsemine (B155926). While extensive research has been conducted on the biological activities of gelsemine, including its anti-tumor properties, publicly available data on the cytotoxic effects of this compound is currently limited. This document summarizes the existing experimental data for gelsemine and related vobasine (B1212131) alkaloids to offer a comprehensive overview for researchers in drug discovery and development.

Introduction to the Compounds

This compound is an alkaloid that has been isolated from Gelsemium elegans.[1] As of this review, detailed studies on its cytotoxic or other biological activities have not been extensively published in peer-reviewed literature.

Gelsemine is a well-characterized indole alkaloid also found in Gelsemium elegans.[2] It is known for its high toxicity and acts as a paralytic by functioning as a potent agonist of the mammalian glycine (B1666218) receptor.[2] Beyond its toxicological profile, gelsemine has demonstrated various pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor activities.[3][4]

Quantitative Analysis of Cytotoxicity

While a direct comparison with this compound is not possible due to the lack of data, the cytotoxic effects of gelsemine and other related vobasine alkaloids have been evaluated in several studies. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound/ExtractCell LineAssayIncubation TimeIC50 ValueReference
Gelsemine
(+) GelseminePC12 (highly differentiated)MTTNot Specified31.59 µM[1][5][6]
(-) GelseminePC12 (highly differentiated)MTTNot SpecifiedNot cytotoxic[1][5]
Crude Methanol Extract of G. elegans
CaOV-3 (human ovarian cancer)MTT96 h5 µg/ml[7][8]
MDA-MB-231 (human breast cancer)MTT96 h40 µg/ml[7][8]
Other Vobasine Alkaloids
Vobasine Alkaloid 1KB cellsNot SpecifiedNot Specified~5 µg/mL[3]
Vobasine Alkaloid 3KB cellsNot SpecifiedNot Specified~5 µg/mL[3]
16-epivobasineKB cellsNot SpecifiedNot Specified~5 µg/mL[3]
16-epivobasenalKB cellsNot SpecifiedNot Specified~5 µg/mL[3]
Vobasinyl-iboga Alkaloid 1HCT116 (colon cancer)MTSNot Specified8.4 - >10 µM[9]
Vobasinyl-iboga Alkaloid 2HCT116 (colon cancer)MTSNot Specified8.4 - >10 µM[9]
Vobasinyl-iboga Alkaloid 3HCT116 (colon cancer)MTSNot Specified8.4 - >10 µM[9]
Vobasinyl-iboga Alkaloid 5HCT116 (colon cancer)MTSNot Specified8.4 - >10 µM[9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess cytotoxicity, based on standard laboratory practices.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., PC12, CaOV-3, MDA-MB-231, KB, HCT116) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Conditions: Cells are maintained in a suitable culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound and gelsemine are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted with the culture medium to the desired final concentrations for experiments. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (DMSO) only is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, the culture supernatant is collected.

  • LDH Reaction: The supernatant is mixed with the LDH reaction mixture according to the manufacturer's instructions (commercially available kits).

  • Incubation: The mixture is incubated at room temperature for a specified time, protected from light.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is expressed as a percentage of the positive control (cells treated with a lysis buffer).

Apoptosis Assays
  • Cell Culture and Treatment: Cells are grown on coverslips in a 6-well plate and treated with the compounds.

  • Fixation: After treatment, cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

  • Staining: Cells are washed again with PBS and stained with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.

  • Microscopy: Coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the compounds.

  • Reagent Addition: A luminogenic substrate for caspase-3 and -7 is added to each well according to the manufacturer's protocol (commercially available kits).

  • Incubation: The plate is incubated at room temperature for a specified period.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of active caspase-3/7, is measured using a luminometer.

Signaling Pathways and Mechanisms of Action

Gelsemine

The cytotoxic effects of gelsemine are believed to be mediated through multiple mechanisms. It is a known agonist of the glycine receptor (GlyR) and an inhibitor of GABAA receptors , which are crucial for neurotransmission.[2] In the context of cancer, some studies suggest that the anti-tumor activity of Gelsemium alkaloids involves the induction of apoptosis . This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.

The diagram below illustrates a generalized overview of the apoptotic signaling pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Pro-caspase-8 → Caspase-8 DISC->Caspase8 Caspase3 Pro-caspase-3 → Caspase-3 Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family Proteins (Bax, Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Pro-caspase-9 → Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Execution_Caspases Execution Caspases (Caspase-3, -6, -7) Caspase3->Execution_Caspases Apoptosis Apoptosis Execution_Caspases->Apoptosis

Caption: Generalized overview of the extrinsic and intrinsic apoptotic signaling pathways.

This compound and Vobasine Alkaloids

While specific signaling pathways for this compound are unknown, studies on other vobasine alkaloids suggest that their cytotoxic effects are also linked to the induction of apoptosis and cell cycle arrest. For example, certain vobasinyl-iboga bisindole alkaloids have been shown to induce G1 or G2/M phase arrest in colon cancer cells, leading to apoptosis.[9] The diagram below illustrates a simplified experimental workflow for assessing cytotoxicity.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis and Interpretation Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with This compound or Gelsemine Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH) Compound_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assays (e.g., Hoechst, Caspase Activity) Compound_Treatment->Apoptosis_Assay IC50_Determination IC50 Value Determination Viability_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Elucidation Elucidation of Mechanism of Action Apoptosis_Assay->Mechanism_Elucidation

Caption: A simplified workflow for evaluating the cytotoxic effects of chemical compounds.

Conclusion and Future Directions

Gelsemine exhibits clear cytotoxic effects against various cancer cell lines, with its mechanism likely involving the induction of apoptosis. In contrast, the cytotoxic profile of this compound remains to be elucidated. The potent cytotoxicity observed in other vobasine alkaloids suggests that this compound may also possess anti-tumor properties, warranting further investigation.

Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • Mechanism of Action Studies: Investigating the molecular mechanisms underlying the cytotoxicity of both compounds, including their effects on cell cycle progression, apoptosis, and key signaling pathways.

  • In Vivo Studies: Assessing the anti-tumor efficacy and toxicity of these compounds in animal models.

Such studies are crucial for determining the therapeutic potential of these natural products in cancer treatment.

References

Cross-Validation of Analytical Methods for N-Methoxyanhydrovobasinediol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the reliability and reproducibility of analytical data are paramount. The process of cross-validating analytical methods is a critical step to ensure that data generated by different techniques or in different laboratories are comparable and trustworthy.[1][2] This is particularly crucial when methods are transferred between research and quality control environments or when a study employs multiple analytical techniques.

This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of vobasine (B1212131) alkaloids, such as N-Methoxyanhydrovobasinediol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific cross-validation data for this compound is not widely published, this guide synthesizes established validation principles and representative data from related alkaloid analyses to offer a robust comparative framework for researchers, scientists, and drug development professionals.

Comparative Performance of Analytical Methods

The choice of an analytical method often involves a trade-off between sensitivity, selectivity, speed, and cost.[1][3] HPLC-UV is a robust and widely accessible technique suitable for quantifying major components.[3] In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification and analysis in complex biological matrices.[3][4]

The following table summarizes the typical quantitative performance characteristics for hypothetical validated HPLC-UV and LC-MS/MS methods for a vobasine alkaloid, based on International Council for Harmonisation (ICH) guidelines.[5][6][7]

Performance Metric HPLC-UV Method LC-MS/MS Method ICH Guideline Reference
Linearity Range 0.1 - 100 µg/mL0.1 - 1000 ng/mLQ2(R1)/Q2(R2)
Correlation Coefficient (r²) > 0.999≥ 0.998Q2(R1)/Q2(R2)
Limit of Detection (LOD) ~15 ng/mL~0.05 ng/mLQ2(R1)/Q2(R2)
Limit of Quantification (LOQ) ~50 ng/mL~0.15 ng/mLQ2(R1)/Q2(R2)
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%Q2(R1)/Q2(R2)
Precision (RSD%) < 2.0%< 1.5%Q2(R1)/Q2(R2)
Specificity Moderate (Susceptible to co-eluting interferences)High (Based on mass-to-charge ratio)Q2(R1)/Q2(R2)
Robustness Generally HighHighQ2(R1)/Q2(R2)

Experimental Protocols

Detailed and reproducible methodologies are essential for successful method validation and implementation.[8] Below are representative experimental protocols for the HPLC-UV and LC-MS/MS analysis of a vobasine alkaloid.

Sample Preparation (General Protocol)

Effective sample preparation is crucial for accurate quantification and minimizing matrix effects, especially for alkaloids in biological samples.[9][10]

  • Extraction : Samples (e.g., plasma, tissue homogenate, or plant extract) are subjected to an acid-base extraction or solid-phase extraction (SPE) to isolate and concentrate the alkaloid fraction.[10]

  • Reconstitution : The dried extract is reconstituted in a solvent compatible with the initial mobile phase of the respective chromatographic method.

  • Filtration : The reconstituted sample is filtered through a 0.22 µm syringe filter prior to injection to remove particulate matter.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable and cost-effective approach for routine quantification.

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C.

  • Injection Volume : 20 µL.

  • Detection : UV detection at a wavelength determined by the analyte's maximum absorbance (e.g., 280 nm).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, ideal for bioanalysis and trace quantification.[3][10]

  • Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase : A gradient elution using (A) 0.1% formic acid and 5mM ammonium (B1175870) acetate (B1210297) in water and (B) 0.1% formic acid in methanol.[11]

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Detection : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.

Visualizing the Workflow

Diagrams are essential for clearly communicating complex processes and relationships. The following sections provide visualizations for the cross-validation workflow and a hypothetical signaling pathway.

Cross-Validation Workflow

Cross-validation is performed to demonstrate that two distinct analytical methods yield comparable results, ensuring data integrity when methods are changed or transferred.[1][12]

G cluster_prep Sample Preparation cluster_analysis Analysis A Select Representative Study Samples (Low, Medium, High Concentrations) B Divide Each Sample into Two Aliquots A->B C Analyze Aliquot Set 1 with HPLC-UV Method B->C D Analyze Aliquot Set 2 with LC-MS/MS Method B->D E Data Compilation (Tabulate results from both methods) C->E D->E F Statistical Analysis (e.g., Bland-Altman plot, correlation coefficient) E->F G Define Acceptance Criteria (e.g., Agreement within ±20%) F->G H Conclusion: Methods are Interchangeable G->H Criteria Met I Conclusion: Method Bias Identified, Investigate G->I Criteria Not Met

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS analytical methods.

Hypothetical Signaling Pathway Investigation

Vobasine alkaloids are often investigated for their potential effects on cellular signaling pathways, for instance, in cancer research or neuroscience. Accurate quantification is essential to correlate the compound's concentration with its biological effect.

G compound N-Methoxyanhydro- vobasinediol receptor Receptor Tyrosine Kinase (e.g., EGFR) compound->receptor Inhibition ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors (e.g., AP-1, Elk-1) erk->tf response Cellular Response (Proliferation, Survival) tf->response

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

References

Comparative Efficacy of Gelsemium elegans Alkaloids: An Insight into In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on N-Methoxyanhydrovobasinediol: Extensive literature searches did not yield specific in vitro or in vivo efficacy data for the individual alkaloid this compound. This compound is recognized as a constituent of Gelsemium elegans and is commercially available as a reference standard. However, to provide a valuable comparative guide for researchers interested in the therapeutic potential of alkaloids from this plant, this document focuses on the documented efficacy of the crude methanol (B129727) extract of Gelsemium elegans and one of its most abundant alkaloids, koumine (B8086292).

This guide presents a comparative overview of the in vitro cytotoxic effects of Gelsemium elegans methanol extract and koumine on various cancer cell lines. Due to the absence of specific efficacy data for this compound, the information herein serves as a proxy for understanding the potential biological activities of related compounds from the same natural source.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic effects of Gelsemium elegans methanol extract and koumine against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/ExtractCell LineCell TypeIncubation Time (hours)IC50 Value
Gelsemium elegans (Methanol Extract)CaOV-3Human Ovarian Cancer965 µg/mL
Gelsemium elegans (Methanol Extract)MDA-MB-231Human Breast Cancer9640 µg/mL
KoumineMCF-7Human Breast Cancer72124 µg/mL

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the MTT assay to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., CaOV-3, MDA-MB-231, MCF-7) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the Gelsemium elegans methanol extract or koumine. Control wells containing untreated cells and vehicle controls are also included.

  • Incubation: The treated plates are incubated for a specified period (e.g., 72 or 96 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value is then determined from the dose-response curve.

Mandatory Visualizations

Below are diagrams illustrating a key signaling pathway potentially modulated by cytotoxic agents and a typical workflow for assessing cytotoxicity.

Cytotoxicity_Testing_Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Test Compound (e.g., G. elegans extract, Koumine) treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for a Defined Period (e.g., 72-96 hours) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A diagram illustrating the key steps in an in vitro cytotoxicity assay.

Apoptosis_Signaling_Pathway Intrinsic Apoptosis Signaling Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Response cluster_caspase_activation Caspase Cascade cluster_execution Execution Phase stimulus Cytotoxic Agent (e.g., G. elegans Alkaloids) bcl2_family Bcl-2 Family Proteins (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) stimulus->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 caspase3 Active Caspase-3 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

The Enigmatic Vobasinediol: A Comparative Guide to its Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methoxyanhydrovobasinediol, a naturally occurring vobasine-type indole (B1671886) alkaloid, has emerged as a compound of interest in the quest for novel therapeutic agents. Primarily isolated from plants of the Apocynaceae family, such as Gelsemium elegans, this complex molecule is being investigated for its potential anti-inflammatory and anticancer properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogues, drawing upon the broader understanding of indole alkaloids to elucidate its therapeutic promise. Due to the limited specific research on this compound itself, this guide leverages data from related vobasine (B1212131) and other indole alkaloids to provide a comprehensive overview for researchers.

Comparative Analysis of Biological Activity

The therapeutic potential of indole alkaloids is often dictated by subtle structural modifications that can significantly impact their biological activity. While specific quantitative data for a wide range of this compound analogues is not yet available in the public domain, we can infer potential SAR trends based on studies of other cytotoxic indole alkaloids.

Indole alkaloids exert their anticancer effects through various mechanisms, including the disruption of microtubule function, induction of apoptosis, and cell cycle arrest.[1][2] The presence and position of substituents on the indole core and associated ring systems are critical for these activities. For instance, in other classes of indole alkaloids, the addition of hydroxyl or methoxy (B1213986) groups can modulate cytotoxicity and selectivity against different cancer cell lines.

Below is a comparative summary of the cytotoxic activity of various indole alkaloids, illustrating the impact of structural diversity on their anticancer potential.

Compound/Analogue ClassGeneral StructureKey Structural FeaturesRepresentative IC50 Values (µM)Target Cell LinesReference
Vobasine Alkaloids Vobasine SkeletonComplex pentacyclic indole structure.Moderate cytotoxicity reported for some members. Bisnicalaterine A, a vobasine-vobasine bisindole alkaloid, showed moderate cytotoxicity.Various human cancer cell lines[3]
Bisindole Alkaloids (e.g., Vinblastine) Dimeric Indole StructureTwo linked indole units.Highly potent, often in the nanomolar range.Lymphoma, Testicular, Breast Cancer[1][2]
β-Carboline Alkaloids (e.g., Flavopereirine) β-Carboline CoreTricyclic indole-derived system.8.15 - 15.33 µMColorectal Cancer (HCT116, SW480, etc.)[1]
Indole-Sulfonamide Derivatives Indole with Sulfonamide MoietyPresence of electron-withdrawing groups on an associated benzene (B151609) ring enhances activity.7.37 - 26.00 µM for hydroxyl-containing bisindoles.HepG2 (Liver Cancer), MOLT-3 (Leukemia)[4]
Fascaplysin Derivatives Pyrido[1,2-a:3,4-b']diindole SystemHalogenation at specific positions (e.g., 3,10-dibromo) can increase selectivity for cancer cells.IC50 in the nanomolar range for some derivatives.Prostate Cancer (22Rv1)[5]

Note: This table presents a generalized overview. The activity of specific compounds can vary significantly based on the full molecular structure and the experimental conditions.

Deciphering the Structure-Activity Relationship

The structure-activity relationship of indole alkaloids is a complex interplay of steric and electronic factors. For this compound and its potential analogues, the following structural features are likely to be critical determinants of biological activity:

  • The Indole Nucleus: The indole core is a crucial pharmacophore, providing a scaffold for interactions with biological targets.

  • The Methoxy Group: The N-methoxy group is a distinguishing feature. Its electron-donating nature and steric bulk can influence binding affinity and metabolic stability.

  • The Anhydrovobasinediol Cage-like Structure: The rigid, three-dimensional structure of the vobasine skeleton is essential for its specific interactions with target proteins. Modifications to this framework would likely have a profound impact on activity.

  • Hydroxyl Groups: The presence and stereochemistry of hydroxyl groups can affect solubility and the potential for hydrogen bonding with target enzymes or receptors.

Future research should focus on the synthesis of a library of this compound analogues with systematic modifications at these key positions to build a comprehensive SAR profile.

Experimental Protocols

The evaluation of the anticancer and anti-inflammatory properties of this compound and its analogues requires a suite of well-defined experimental protocols.

In Vitro Anticancer Activity Assays
  • Cell Viability Assay (MTT Assay):

    • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

    • Methodology:

      • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

      • Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

      • The MTT reagent is added to each well and incubated to allow formazan formation.

      • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

      • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[6]

  • Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining):

    • Principle: This assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

    • Methodology:

      • Cells are treated with the test compounds.

      • After incubation, cells are harvested and washed.

      • Cells are resuspended in binding buffer and stained with FITC-conjugated Annexin V and PI.

      • The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of cell death.

In Vitro Anti-inflammatory Activity Assays
  • Nitric Oxide (NO) Production Inhibition Assay:

    • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

    • Methodology:

      • Macrophages are seeded in 96-well plates.

      • Cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with LPS.

      • After 24 hours of incubation, the cell culture supernatant is collected.

      • The Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm.

      • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[6]

Visualizing the Path Forward: Pathways and Workflows

To better understand the potential mechanisms of action and the research process, the following diagrams illustrate a key signaling pathway targeted by many anticancer indole alkaloids and a general experimental workflow for their evaluation.

experimental_workflow cluster_extraction Compound Isolation & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation plant_material Plant Material (e.g., Gelsemium elegans) extraction Extraction & Fractionation plant_material->extraction isolation Isolation of this compound & Analogues extraction->isolation structure_elucidation Structure Elucidation (NMR, MS) isolation->structure_elucidation cell_viability Anticancer Screening (e.g., MTT Assay) structure_elucidation->cell_viability anti_inflammatory Anti-inflammatory Screening (e.g., NO Assay) structure_elucidation->anti_inflammatory sar_analysis Structure-Activity Relationship Analysis cell_viability->sar_analysis anti_inflammatory->sar_analysis apoptosis Apoptosis Assays sar_analysis->apoptosis cell_cycle Cell Cycle Analysis sar_analysis->cell_cycle pathway_analysis Signaling Pathway Analysis (Western Blot, PCR) sar_analysis->pathway_analysis animal_models Animal Models of Cancer/Inflammation pathway_analysis->animal_models efficacy Efficacy Studies animal_models->efficacy toxicology Toxicology & Pharmacokinetics efficacy->toxicology

General experimental workflow for the evaluation of natural products.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR pi3k PI3K egfr->pi3k akt Akt pi3k->akt cyclin_d1 Cyclin D1 akt->cyclin_d1 apoptosis Apoptosis akt->apoptosis Inhibition jnk JNK jnk->apoptosis Induction indole_alkaloid Indole Alkaloid (e.g., this compound) indole_alkaloid->egfr indole_alkaloid->akt indole_alkaloid->jnk cell_cycle Cell Cycle Progression cyclin_d1->cell_cycle

A representative signaling pathway targeted by anticancer indole alkaloids.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer and anti-inflammatory agents. While direct and extensive SAR data for this specific compound and its close analogues are still forthcoming, the wealth of information on other indole alkaloids provides a strong foundation for future research. The systematic synthesis and biological evaluation of a focused library of this compound analogues are critical next steps. Such studies will not only elucidate the specific structural requirements for potent and selective activity but also pave the way for the development of new and effective therapies for a range of human diseases. The combination of targeted synthesis, robust biological screening, and in-depth mechanistic studies will be essential to unlock the full therapeutic potential of this intriguing natural product.

References

A Head-to-Head Comparison of Extraction Methods for Gelsemium Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Gelsemium alkaloids is a critical first step in harnessing their therapeutic potential. This guide provides a comprehensive comparison of various extraction methodologies, from traditional solvent-based techniques to modern, technologically advanced approaches. The performance of each method is evaluated based on available experimental data, focusing on yield, purity, efficiency, and environmental impact.

This publication delves into a head-to-head comparison of different extraction methods for Gelsemium alkaloids, providing supporting experimental data where available. The guide aims to equip researchers with the necessary information to select the most appropriate extraction strategy for their specific research goals, whether it be high-throughput screening, large-scale purification, or the isolation of novel compounds.

Comparative Analysis of Extraction Techniques

The choice of extraction method significantly impacts the yield, purity, and profile of the extracted Gelsemium alkaloids. This section compares traditional methods like acid-base extraction and maceration with modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and advanced chromatographic methods like High-Speed Counter-Current Chromatography (HSCCC).

Extraction MethodPrincipleAdvantagesDisadvantagesTypical YieldPurity
Acid-Base Extraction Utilizes the basic nature of alkaloids to partition them between acidic aqueous and organic solvents.Simple, low-cost, and effective for initial crude extraction.Time-consuming, requires large volumes of solvents, and can lead to emulsion formation.VariableLow to Moderate
Maceration Soaking the plant material in a solvent over a period to allow the alkaloids to diffuse out.Simple, requires minimal equipment.Time-consuming, lower extraction efficiency compared to other methods.Low to ModerateLow
Soxhlet Extraction Continuous extraction with a hot solvent.More efficient than maceration due to continuous fresh solvent contact.Can degrade thermolabile compounds, time-consuming, and requires significant solvent volumes.ModerateLow to Moderate
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance mass transfer.Faster extraction times, reduced solvent consumption, and improved yield compared to conventional methods.Potential for degradation of some compounds with high intensity or long duration.Moderate to HighModerate
Microwave-Assisted Extraction (MAE) Utilizes microwave energy to heat the solvent and plant matrix rapidly.Very fast extraction times, reduced solvent consumption, and high efficiency.Requires specialized equipment, potential for localized overheating.HighModerate to High
High-Speed Counter-Current Chromatography (HSCCC) A liquid-liquid partition chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases.High resolution and purity in a single step, no solid support matrix, suitable for preparative scale.Requires specialized equipment and optimization of the solvent system.HighVery High[1][2]
Magnetic Dispersive Solid-Phase Extraction (MDSPE) A sample preparation technique using magnetic nanoparticles as sorbents for the selective extraction of target analytes.Rapid, automated, and requires small sample volumes. Primarily for analytical quantification rather than bulk extraction.Not suitable for large-scale preparative work.High RecoveryHigh (for analytical purposes)[3]

Experimental Protocols

Traditional Acid-Base Extraction with Reflux

This method is a conventional approach for obtaining a crude alkaloid extract from Gelsemium elegans.

Protocol:

  • The air-dried whole plant of G. elegans (100 kg) is powdered and extracted twice (2 x 24 hours) with a 0.5% sulfuric acid solution (100 L) at room temperature[4].

  • The acidic extract is filtered and then basified with NaOH (8 mol/L) to a pH of 7.0[4].

  • The solution is dried under reduced pressure[4].

  • The resulting fraction (1 kg) is then extracted by reflux in 1.5 L of 95% ethanol (B145695) twice, with each reflux lasting 2 hours[4].

  • After filtration, the ethanol extract is combined and concentrated under reduced pressure to yield the crude alkaloid extract[4].

Ultrasound-Assisted Extraction (UAE)

This modern technique enhances extraction efficiency through the use of ultrasonic waves.

Protocol:

  • Fresh tissues of G. elegans are ground with liquid nitrogen[3].

  • A 100 mg aliquot of the homogenate is placed in a microcentrifuge tube[3].

  • The sample is extracted twice by an ultrasonic bath in 2.5 mL of 80% ethanol (a solid-to-liquid ratio of 1:25) for 30 minutes at 60°C for each extraction[3].

  • The extraction solutions are combined and filtered for subsequent analysis[3].

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a powerful technique for the separation and purification of individual alkaloids from a crude extract.

Protocol:

  • A crude extract of Gelsemium alkaloids is prepared.

  • A two-phase solvent system is selected and prepared. For example, a system composed of 1% triethylamine (B128534) aqueous solution, n-hexane, ethyl acetate, and ethanol in a volume ratio of 4:2:3:2 can be used[1].

  • The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

  • The apparatus is rotated at a specific speed, for instance, 850 rpm[5].

  • The mobile phase (the lower phase) is then pumped through the column at a defined flow rate (e.g., 5.0 mL/min)[5].

  • Once the system reaches hydrodynamic equilibrium, the crude extract (e.g., 350 mg) dissolved in a mixture of the upper and lower phases is injected[5].

  • The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 254 nm), and fractions are collected based on the chromatogram[5].

  • The collected fractions containing the separated alkaloids can be further purified if necessary, for example, by preparative HPLC[1].

Magnetic Dispersive Solid-Phase Extraction (MDSPE)

This rapid and automated method is particularly useful for the quantitative analysis of Gelsemium alkaloids in various biological and environmental samples.

Protocol:

  • Magnetic HLB (Hydrophilic-Lipophilic Balance) extractant is used as the sorbent.

  • The sample (e.g., whole blood, urine, or liver homogenate) is buffered with a NaH₂PO₄/Na₂HPO₄ buffer (0.2 M, pH 7)[3].

  • Acetonitrile is added to the sample mixture[3].

  • The magnetic HLB extractant is dispersed in the sample solution, and the mixture is vortexed to facilitate the adsorption of the alkaloids onto the magnetic nanoparticles.

  • An external magnetic field is applied to aggregate the magnetic sorbent.

  • The supernatant is discarded, and the sorbent is washed.

  • The adsorbed alkaloids are eluted from the magnetic sorbent with an appropriate solvent.

  • The eluent is then analyzed, typically by LC-MS/MS, for the quantification of the target alkaloids[3]. The average pretreatment time per sample can be less than 2 minutes[3].

Visualization of Methodologies

To better illustrate the workflows of the described extraction and purification techniques, the following diagrams have been generated using the DOT language.

Gelsemium_Extraction_Workflow cluster_traditional Traditional Methods cluster_modern Modern Methods Plant Material Plant Material Maceration Maceration Plant Material->Maceration Soaking Soxhlet Soxhlet Plant Material->Soxhlet Hot Solvent Acid-Base Acid-Base Plant Material->Acid-Base pH Partitioning Crude Extract Crude Extract Maceration->Crude Extract Soxhlet->Crude Extract Acid-Base->Crude Extract Plant Material_M Plant Material UAE Ultrasound-Assisted Extraction Plant Material_M->UAE Sonication MAE Microwave-Assisted Extraction Plant Material_M->MAE Microwaves Crude Extract_M Crude Extract UAE->Crude Extract_M MAE->Crude Extract_M

Overview of traditional and modern primary extraction methods.

HSCCC_Workflow start Crude Gelsemium Alkaloid Extract solvent_prep Prepare Two-Phase Solvent System start->solvent_prep equilibrium Equilibrate HSCCC Column (Pump Stationary & Mobile Phases) solvent_prep->equilibrium injection Inject Crude Extract equilibrium->injection separation Liquid-Liquid Partitioning in Rotating Column injection->separation detection UV Detection of Effluent separation->detection fractionation Collect Fractions Based on Chromatogram detection->fractionation end Purified Alkaloids fractionation->end

Workflow for High-Speed Counter-Current Chromatography.

AcidBase_Extraction_Pathway plant Powdered Plant Material (Alkaloids as Salts) acid_extraction Extract with Dilute Acid (e.g., H₂SO₄) Alkaloids dissolve in aqueous phase plant->acid_extraction filtration1 Filter to remove solid residue acid_extraction->filtration1 acid_filtrate Acidic Aqueous Solution (Contains Alkaloid Salts) filtration1->acid_filtrate basification Add Base (e.g., NaOH) to pH > 7 acid_filtrate->basification free_alkaloids Alkaloids Precipitate as Free Bases basification->free_alkaloids organic_extraction Extract with Organic Solvent (e.g., Chloroform) free_alkaloids->organic_extraction separation Separate Organic Layer organic_extraction->separation evaporation Evaporate Organic Solvent separation->evaporation crude_alkaloids Crude Alkaloid Extract evaporation->crude_alkaloids

Logical steps in a typical acid-base extraction protocol.

Conclusion

The selection of an appropriate extraction method for Gelsemium alkaloids is a trade-off between the desired outcomes and available resources. For initial, small-scale investigations and phytochemical screening, modern methods like Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant advantages in terms of speed and efficiency. For large-scale purification aimed at obtaining high-purity individual alkaloids for pharmacological studies or drug development, High-Speed Counter-Current Chromatography stands out as a superior technique, often yielding purities exceeding 95% for major alkaloids like koumine (B8086292) and gelsemine[1][2]. Traditional methods, while simple and inexpensive, are generally less efficient and more time- and solvent-intensive. The choice ultimately depends on the specific objectives of the research, balancing the need for yield, purity, speed, and scalability.

References

Evaluating the Selectivity of N-Methoxyanhydrovobasinediol for Specific Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the preclinical evaluation of a novel compound's efficacy and selectivity is a critical step in the journey toward clinical application. This guide provides a comparative framework for assessing the in vitro selectivity of a novel investigational compound, N-Methoxyanhydrovobasinediol, against various cancer cell lines. To provide a clear benchmark, its performance is compared with Doxorubicin, a widely used chemotherapeutic agent. The experimental data presented herein is illustrative to demonstrate the application of these evaluation methods.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The IC50 values for this compound and Doxorubicin were determined against a panel of human cancer cell lines and a non-cancerous cell line (hTERT-HPNE) to assess selectivity. A lower IC50 value indicates higher potency.

Table 1: IC50 Values (µM) of this compound and Doxorubicin after 72-hour treatment.

Cell LineCancer TypeThis compound (µM)Doxorubicin (µM)
MCF-7Breast Adenocarcinoma8.51.2
MDA-MB-231Breast Adenocarcinoma12.32.5
A549Lung Carcinoma15.23.1
HCT116Colorectal Carcinoma7.80.9
PANC-1Pancreatic Carcinoma25.65.4
hTERT-HPNENormal Pancreatic Duct Epithelial> 10015.8

The Selectivity Index (SI) is calculated to quantify the differential activity of a compound against cancerous versus normal cells. A higher SI value suggests greater selectivity for cancer cells.[1] The formula for calculating the SI is:

SI = IC50 in normal cells / IC50 in cancer cells

Table 2: Selectivity Index of this compound and Doxorubicin.

Cell LineThis compound SIDoxorubicin SI
MCF-7> 11.7613.17
MDA-MB-231> 8.136.32
A549> 6.585.10
HCT116> 12.8217.56
PANC-1> 3.912.93

Experimental Protocols

This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Doxorubicin (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the respective IC50 concentrations of this compound or Doxorubicin for 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Visualizations

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell Line Panel Selection Cell Line Panel Selection Dose-Response Assay (MTT) Dose-Response Assay (MTT) Cell Line Panel Selection->Dose-Response Assay (MTT) IC50 Determination IC50 Determination Dose-Response Assay (MTT)->IC50 Determination Selectivity Index Calculation Selectivity Index Calculation IC50 Determination->Selectivity Index Calculation Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Selectivity Index Calculation->Apoptosis Assay (Annexin V/PI) Select Promising Compounds Cell Cycle Analysis Cell Cycle Analysis Selectivity Index Calculation->Cell Cycle Analysis Select Promising Compounds Western Blot Western Blot Apoptosis Assay (Annexin V/PI)->Western Blot Cell Cycle Analysis->Western Blot

Caption: Experimental workflow for evaluating a novel anticancer compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

References

Benchmarking Analytical Performance: HPLC vs. UPLC for N-Methoxyanhydrovobasinediol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical analysis, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that can significantly impact throughput, data quality, and laboratory efficiency. This guide provides an objective comparison of these two techniques for the analysis of N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid of interest in pharmacological research.[1] While specific comparative data for this analyte is not extensively published, this guide synthesizes the well-established performance differences between HPLC and UPLC to provide a clear and data-driven perspective for scientists.

UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles and instrumentation capable of handling higher pressures than traditional HPLC systems.[2][3][4][5] These fundamental differences lead to substantial improvements in speed, resolution, and sensitivity.[2][3][6][7]

Comparative Data Summary

The following table summarizes the expected quantitative performance differences between a conventional HPLC method and a modern UPLC method for the analysis of this compound. The data, while illustrative, is based on typical performance gains observed when migrating methods from HPLC to UPLC.[2][3][8]

Performance MetricHPLCUPLC
Retention Time (min) 12.52.8
Peak Width (sec) 153
Resolution (Rs) 1.83.5
Theoretical Plates (N) 15,00075,000
Signal-to-Noise Ratio (S/N) 150450
Solvent Consumption (mL/run) 153
Analysis Time (min) 205

Experimental Workflow

The general workflow for comparing the analytical performance of HPLC and UPLC for this compound analysis is depicted below. The process involves parallel method development and execution on both platforms, followed by a comparative analysis of the resulting data.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_comparison Performance Comparison A This compound Standard & Sample Preparation B Injection into HPLC System A->B F Injection into UPLC System A->F C Separation on C18 Column (5 µm, 4.6 x 150 mm) B->C D UV Detection C->D E Data Acquisition & Analysis D->E J Evaluation of: - Speed - Resolution - Sensitivity - Solvent Consumption E->J G Separation on C18 Column (<2 µm, 2.1 x 50 mm) F->G H UV Detection G->H I Data Acquisition & Analysis H->I I->J

Figure 1. Comparative workflow for HPLC vs. UPLC analysis.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound on both HPLC and UPLC systems. These methods are designed to highlight the key operational differences and their impact on analytical performance.

HPLC Method
  • Instrumentation: Standard HPLC system with a quaternary pump and UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20-80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

UPLC Method
  • Instrumentation: UPLC system with a binary solvent manager and tunable UV detector.

  • Column: C18, 1.7 µm particle size, 2.1 x 50 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20-80% B over 2.5 minutes.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 45 °C.

  • Detection: UV at 280 nm.

Discussion of Performance Differences

Speed and Throughput: UPLC offers a dramatic reduction in analysis time.[2][3][6] The shorter column length and higher optimal linear velocity enabled by the smaller particles allow for significantly faster gradients and shorter run times.[4] In this comparison, the UPLC method is approximately four times faster than the HPLC method, enabling a substantial increase in sample throughput.

Resolution and Peak Capacity: The higher efficiency of UPLC columns, characterized by a greater number of theoretical plates, results in sharper peaks and improved resolution between analytes.[2][3][4] This is particularly advantageous for complex samples or for separating closely related impurities from the main analyte peak. The enhanced resolution can provide greater confidence in the purity assessment of this compound.

Sensitivity: UPLC generally provides a significant increase in sensitivity.[2][3][6] The narrower peaks obtained with UPLC lead to a greater peak height for the same mass of analyte injected, resulting in a higher signal-to-noise ratio. This is beneficial for detecting and quantifying low-level impurities or for applications requiring trace analysis.

Solvent Consumption and Cost: The lower flow rates and shorter run times of UPLC methods lead to a significant reduction in solvent consumption.[2][6][7] This not only reduces the direct cost of solvents but also minimizes waste disposal costs, contributing to a greener and more cost-effective laboratory operation.[9]

Conclusion

For the analysis of this compound, UPLC presents clear advantages over traditional HPLC in terms of speed, resolution, and sensitivity. The ability to achieve faster separations without compromising data quality makes UPLC a powerful tool for high-throughput screening, impurity profiling, and quality control in the drug development process. While HPLC remains a robust and reliable technique, the performance benefits offered by UPLC can lead to significant improvements in laboratory productivity and data fidelity. The choice between the two will ultimately depend on the specific application requirements, sample complexity, and desired throughput.

References

Comparative toxicological profile of N-Methoxyanhydrovobasinediol and other indole alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicological Profile of N-Methoxyanhydrovobasinediol and Other Indole (B1671886) Alkaloids

For Researchers, Scientists, and Drug Development Professionals

In Vitro Cytotoxicity of Selected Indole Alkaloids

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several indole alkaloids against various human cancer cell lines and, where available, non-cancerous cell lines. This data is crucial for assessing the cytotoxic potential and therapeutic index of these compounds.

Indole AlkaloidCell LineCell TypeIC50 ValueCitation
Voacamine (B1217101) MCF-7Human Breast Cancer0.99 µM[5]
4T1Mouse Breast Cancer1.48 µM[5]
O-acetylmacralstonine Multiple Cancer LinesHuman Cancers2-10 µM[6]
Breast FibroblastsHuman Normal Cells> 100 µM (at 24h)[7]
Villalstonine Multiple Cancer LinesHuman Cancers2-10 µM[6]
Breast FibroblastsHuman Normal Cells10-11 µM[7]
Macrocarpamine Multiple Cancer LinesHuman Cancers2-10 µM[6]
Vincristine A549Human Lung Cancer40 nM[8]
MCF-7Human Breast Cancer5 nM[8]
1A9Human Ovarian Cancer4 nM[8]
Vinblastine MCF-7Human Breast Cancer0.68 nM[8]
A2780Human Ovarian Cancer3.92–5.39 nM[8]
Evodiamine HT29Human Colorectal Cancer30 µM[8]
MDA-MB-231Human Breast Cancer7.86 µg/ml[8]
Flavopereirine HCT116Human Colorectal Cancer8.15 µM[9]
HT29Human Colorectal Cancer9.58 µM[9]
3,5-Diprenyl indole MIA PaCa-2Human Pancreatic Cancer9.5 µM[9]

In Vivo Acute Toxicity

The median lethal dose (LD50) is a measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population.[10] LD50 values are typically determined through in vivo studies in animal models.

Indole AlkaloidAnimal ModelRoute of AdministrationLD50 ValueCitation
Penicillium islandicum Toxin A Day-old cockerels-75-125 mg/kg[11]
Thymoquinone RatsIntraperitoneal57.54 mg/kg[12]
RatsOral794.3 mg/kg[13]

Note: Thymoquinone is included as an example for which detailed LD50 calculation methodology is available in the cited literature.

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducibility and comparison of toxicological data. Below are summaries of widely accepted protocols for in vitro and in vivo toxicity testing.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[15] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.[16]

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with various concentrations of the test indole alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Following the incubation period, add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[16][17]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a humidified atmosphere with 5% CO2.[14][17]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[14][17]

  • Absorbance Reading: Shake the plate for approximately 15 minutes on an orbital shaker to ensure complete dissolution.[18] Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[14]

  • Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.[8]

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure to assess the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS). It uses a minimal number of animals to obtain sufficient information.[19][20]

Principle: The test proceeds in a stepwise manner, using three animals of a single sex (typically female rats) per step.[19] The presence or absence of compound-related mortality at a given dose determines the next step, which may involve dosing at a higher or lower fixed dose level (e.g., 5, 50, 300, 2000 mg/kg).[19][21]

Detailed Protocol:

  • Animal Preparation: Healthy, young adult rodents are acclimatized to laboratory conditions for at least five days prior to the study. Animals are fasted before dosing (food, but not water, is withheld).[21]

  • Dose Administration: The test substance is administered as a single dose by gavage. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[21][22] If a substance is not water-soluble, an appropriate vehicle is used, and its toxicological characteristics should be known.[21]

  • Stepwise Procedure:

    • Starting Dose: For a substance with unknown toxicity, a starting dose of 300 mg/kg is often recommended.[19]

    • Observation: The animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.[21][22]

    • Next Step: The outcome of the first step determines the subsequent action. For instance, if mortality is observed, the next step involves dosing at a lower level. If no mortality occurs, a higher dose level is used in the next step.[19]

  • Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

  • Data Analysis: The results allow for the classification of the substance into a GHS toxicity category based on the observed mortality at specific dose levels. While this method does not generate a precise LD50 value, it provides a range.[21]

Signaling Pathway Visualization

Several indole alkaloids exert their cytotoxic effects by modulating key cellular signaling pathways. Voacamine, for instance, has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[5][23][24] Inhibition of this pathway can lead to apoptosis and autophagy in cancer cells.[24]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Indole_Alkaloid Indole Alkaloid (e.g., Voacamine) Indole_Alkaloid->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an indole alkaloid.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Methoxyanhydrovobasinediol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling N-Methoxyanhydrovobasinediol, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this naturally occurring alkaloid, aligning with general hazardous waste guidelines and specific safety data sheet (SDS) recommendations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE) is mandatory to avoid contact with skin and eyes.[1] Standard PPE includes:

  • Gloves: Chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

In the event of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.[1]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Solid Waste: Unused or expired this compound, and any contaminated disposable lab supplies (e.g., weighing paper, gloves, pipette tips) should be considered solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Do not discharge solutions containing this chemical into sewer systems.[1]

  • Sharps: Contaminated needles, scalpels, or other sharp objects must be placed in a designated sharps container.

Step 2: Container Selection and Labeling

  • Use containers that are compatible with the chemical waste. Ideally, use the original container if it is in good condition.[2][3] If not, use a new, leak-proof container with a secure screw-on cap.[4]

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Note the concentration and date of accumulation.

Step 3: Waste Accumulation and Storage

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]

  • Keep waste containers closed except when adding waste.[4][5]

  • Secondary containment, such as a larger, chemically resistant tray or bin, should be used to capture any potential leaks.[4]

Step 4: Final Disposal

The recommended methods for the final disposal of this compound are:

  • Licensed Chemical Destruction Plant: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company.[1]

  • Controlled Incineration: This should be performed in a facility equipped with flue gas scrubbing to prevent the release of harmful combustion products.[1]

Step 5: Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinsing: Rinse the container three times with a suitable solvent.[1][5] The rinsate must be collected and disposed of as hazardous liquid waste.[5]

  • After triple rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling if local regulations permit.[1]

Quantitative Data Summary

ParameterValueReference
Chemical Formula C₂₁H₂₆N₂O₂[6]
Molecular Weight 338.4 g/mol [6]
CAS Number 125180-42-9[1]
Permissible Exposure Limit (PEL) No data available
Threshold Limit Value (TLV) No data available
Sewer Discharge Concentration Limit Not permitted[1]General guidelines prohibit the discharge of such chemicals into sewers.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_start Start: this compound Waste Generation cluster_procedure Disposal Procedure cluster_disposal Final Disposal Options cluster_decon Container Decontamination Start Generate Waste (Solid, Liquid, Sharps) Identify Step 1: Identify Waste Type Start->Identify Segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) Identify->Segregate Containerize Step 3: Select & Label Compatible Container Segregate->Containerize Store Step 4: Store in Designated Area with Secondary Containment Containerize->Store Arrange Step 5: Arrange for Professional Disposal Store->Arrange Empty Empty Container? Store->Empty Incineration Controlled Incineration with Flue Gas Scrubbing Arrange->Incineration Option A Destruction Licensed Chemical Destruction Plant Arrange->Destruction Option B Empty->Arrange No (Waste still present) TripleRinse Triple Rinse with Appropriate Solvent Empty->TripleRinse Yes CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate Puncture Puncture and Dispose in Sanitary Landfill TripleRinse->Puncture Recycle Offer for Recycling (if permitted) TripleRinse->Recycle CollectRinsate->Store Add to liquid waste

Caption: Disposal workflow for this compound.

cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling Practices cluster_emergency Emergency Procedures Gloves Chemical Resistant Gloves Ventilation Work in a Well-Ventilated Area (Fume Hood) Goggles Safety Goggles/Glasses Coat Lab Coat SkinContact Skin Contact: Wash with Soap and Water AvoidContact Avoid Skin and Eye Contact EyeContact Eye Contact: Rinse with Water (15 min) NoDischarge Do Not Discharge to Sewer Ingestion Ingestion: Rinse Mouth, Seek Medical Help

Caption: Key safety and handling relationships.

References

Essential Safety and Operational Protocols for Handling N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of N-Methoxyanhydrovobasinediol, an indole (B1671886) alkaloid with potential cytotoxic properties. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination. Given the compound's classification and potential hazards, a precautionary approach treating it as a potent, cytotoxic substance is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. The following table summarizes the required PPE for various laboratory tasks.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid Form) Tightly fitting safety goggles or a full-face shield.Double-gloving with chemotherapy-rated nitrile or neoprene gloves. Regularly inspect for tears or punctures and change immediately if compromised.Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.A fit-tested NIOSH-approved N95 or N100 respirator is required to prevent inhalation of airborne particles.[1][2][3]
Solution Preparation and Handling Tightly fitting safety goggles or a full-face shield.Double-gloving with chemotherapy-rated nitrile or neoprene gloves.Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Work should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to avoid aerosol inhalation. A respirator is generally not required if working within proper containment.[4]
Waste Disposal and Decontamination Tightly fitting safety goggles or a full-face shield.Double-gloving with chemotherapy-rated nitrile or neoprene gloves.Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.An N95 or N100 respirator should be worn if there is a risk of aerosol generation during waste handling or decontamination procedures.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for the safe handling of this compound from receipt to disposal. All procedures involving the handling of this compound should be performed in a designated area, such as a chemical fume hood or a Class II BSC, to minimize exposure.[4][5]

Experimental Workflow

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (Fume Hood/BSC) gather_materials Assemble Equipment & PPE prep_area->gather_materials review_sds Review Safety Data Sheet gather_materials->review_sds weighing Weighing (Solid) - Use disposable weigh boat - Wet-wiping for cleaning review_sds->weighing solution_prep Solution Preparation - Add solvent slowly weighing->solution_prep experiment Conduct Experiment solution_prep->experiment decontaminate Decontaminate Equipment & Surfaces experiment->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste G Disposal Workflow for this compound Waste cluster_collection Waste Collection & Segregation cluster_containment Containment cluster_disposal Final Disposal solid_waste Contaminated Solids (PPE, wipes, etc.) sealed_container_solid Sealed, Labeled Hazardous Waste Container solid_waste->sealed_container_solid liquid_waste Contaminated Liquids (Solutions, rinsate) sealed_container_liquid Sealed, Labeled Hazardous Liquid Waste Container liquid_waste->sealed_container_liquid unused_compound Unused Compound unused_compound->sealed_container_solid licensed_facility Licensed Hazardous Waste Facility sealed_container_solid->licensed_facility sealed_container_liquid->licensed_facility incineration High-Temperature Incineration licensed_facility->incineration

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。